4-bromo-N-(tetrahydrofuran-2-ylmethyl)benzenesulfonamide
Descripción
BenchChem offers high-quality 4-bromo-N-(tetrahydrofuran-2-ylmethyl)benzenesulfonamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-bromo-N-(tetrahydrofuran-2-ylmethyl)benzenesulfonamide including the price, delivery time, and more detailed information at info@benchchem.com.
Propiedades
IUPAC Name |
4-bromo-N-(oxolan-2-ylmethyl)benzenesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14BrNO3S/c12-9-3-5-11(6-4-9)17(14,15)13-8-10-2-1-7-16-10/h3-6,10,13H,1-2,7-8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JWEFCHPNELQKFS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)CNS(=O)(=O)C2=CC=C(C=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14BrNO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physicochemical Profiling and Synthetic Derivatization of 4-bromo-N-(tetrahydrofuran-2-ylmethyl)benzenesulfonamide
Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: In-Depth Technical Whitepaper
Executive Summary
In the landscape of medicinal chemistry and fragment-based drug discovery, sulfonamides represent a privileged scaffold due to their metabolic stability, predictable hydrogen-bonding geometry, and established bioactivity (e.g., carbonic anhydrase inhibition, antimicrobial properties). 4-bromo-N-(tetrahydrofuran-2-ylmethyl)benzenesulfonamide (Formula: C₁₁H₁₄BrNO₃S) is a highly versatile bifunctional building block.
This whitepaper provides an authoritative analysis of its physicochemical properties, structural logic, and synthetic utility. The molecule combines a rigid, electron-deficient arylsulfonamide core with a flexible, chiral tetrahydrofuran (THF) appendage. The para-bromo substituent serves as a synthetic handle for late-stage cross-coupling, while the THF ring modulates lipophilicity and introduces a stereocenter, making it a critical intermediate for synthesizing complex biaryl sulfonamides and targeted therapeutics [1, 2].
Structural & Physicochemical Profiling
Understanding the physicochemical parameters of a building block is essential for predicting the pharmacokinetic (PK) and ADME (Absorption, Distribution, Metabolism, and Excretion) profiles of its downstream derivatives.
Quantitative Data Summary
The following table summarizes the calculated and experimental physicochemical properties of the compound:
| Property | Value | Mechanistic Implication |
| Molecular Formula | C₁₁H₁₄BrNO₃S | Defines the stoichiometric baseline for derivatization. |
| Molecular Weight | 320.20 g/mol | Falls well within Lipinski’s Rule of 5, allowing for substantial molecular weight addition during cross-coupling. |
| Exact Mass | 319.0085 Da (⁷⁹Br) | Critical for high-resolution mass spectrometry (HRMS) validation. |
| LogP (Calculated) | ~2.8 | Optimal lipophilicity for passive membrane permeability without excessive hydrophobic trapping. |
| pKa (Sulfonamide NH) | ~9.5 | The electron-withdrawing para-bromo group stabilizes the conjugate base, making the NH slightly more acidic than an unsubstituted benzenesulfonamide (pKa ~10.0). |
| Topological Polar Surface Area (TPSA) | 55.4 Ų | Comprises the sulfonamide (46.17 Ų) and the THF oxygen (9.23 Ų). Ideal for oral bioavailability (< 140 Ų). |
| H-Bond Donors / Acceptors | 1 / 3 | The single NH acts as a strict donor; the SO₂ and THF oxygen act as versatile acceptors. |
| Rotatable Bonds | 4 | Provides sufficient conformational flexibility to adapt to target binding pockets while maintaining core rigidity. |
Structural Causality
-
The Tetrahydrofurfuryl Group: The inclusion of the THF ring acts as a lipophilic efficiency (LipE) enhancer. Unlike a straight-chain alkyl group (e.g., pentyl), the ethereal oxygen provides a hydrogen-bond acceptor that improves aqueous solubility while maintaining sufficient lipophilicity for cellular permeability. Furthermore, the C2 position of the THF ring is a chiral center. Depending on the starting amine—(R)- or (S)-tetrahydrofurfurylamine—the resulting sulfonamide can be utilized for stereospecific target engagement [4].
-
The Aryl Bromide: The para-bromo group is highly polarized and serves as an ideal electrophile for transition-metal-catalyzed cross-coupling reactions, allowing for rapid expansion of the molecule along the longitudinal axis.
Mechanistic Synthesis & Purification Protocol
The synthesis of 4-bromo-N-(tetrahydrofuran-2-ylmethyl)benzenesulfonamide relies on a classic nucleophilic acyl substitution. The protocol below is engineered to maximize yield while suppressing bis-sulfonylation and sulfonic anhydride formation [1, 2].
Step-by-Step Methodology
-
Preparation & Inert Atmosphere: In a flame-dried 100 mL round-bottom flask purged with Argon, dissolve tetrahydrofurfurylamine (1.1 equivalents, 11 mmol) in 30 mL of anhydrous dichloromethane (DCM).
-
Base Addition: Add triethylamine (TEA) (2.0 equivalents, 20 mmol) to the stirring solution.
-
Causality: TEA acts as a non-nucleophilic acid scavenger. It neutralizes the HCl generated during the reaction, preventing the protonation of the tetrahydrofurfurylamine, which would otherwise render it non-nucleophilic and halt the reaction.
-
-
Electrophile Addition (Temperature Control): Cool the reaction mixture to 0 °C using an ice-water bath. Dissolve 4-bromobenzenesulfonyl chloride (1.0 equivalent, 10 mmol) in 10 mL of anhydrous DCM and add it dropwise over 20 minutes via an addition funnel.
-
Causality: The reaction is highly exothermic. Strict temperature control at 0 °C prevents the degradation of the sulfonyl chloride and suppresses the formation of unwanted bis-sulfonamide byproducts.
-
-
Reaction Propagation: Remove the ice bath and allow the mixture to warm to room temperature (20–25 °C). Stir for 8–12 hours. Monitor the consumption of the sulfonyl chloride via Thin Layer Chromatography (TLC) using a 3:1 Hexanes/Ethyl Acetate eluent system.
-
Aqueous Workup: Quench the reaction by adding 20 mL of 1M HCl. Transfer to a separatory funnel and extract the organic layer. Wash the organic layer sequentially with saturated aqueous NaHCO₃ (20 mL) and brine (20 mL).
-
Causality: The 1M HCl wash removes unreacted amine and the TEA-HCl salt. The NaHCO₃ wash neutralizes any residual acid and removes hydrolyzed 4-bromobenzenesulfonic acid.
-
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo. The crude product can be purified via flash column chromatography (silica gel, gradient elution of Hexanes to 1:1 Hexanes/Ethyl Acetate) to yield the pure sulfonamide as a crystalline solid.
Synthesis Workflow Visualization
Caption: Workflow for the nucleophilic synthesis of the target sulfonamide.
Derivatization & Reactivity Profiling
The strategic value of 4-bromo-N-(tetrahydrofuran-2-ylmethyl)benzenesulfonamide lies in its capacity for late-stage functionalization. The para-bromo substitution is a prime candidate for palladium-catalyzed cross-coupling reactions [3].
Cross-Coupling Methodologies
-
Suzuki-Miyaura Coupling: The compound can be reacted with various aryl or heteroaryl boronic acids in the presence of a Pd(0) catalyst (e.g., Pd(PPh₃)₄) and a mild base (e.g., K₂CO₃) to generate biaryl sulfonamides. This is frequently used to extend the molecule into deep hydrophobic pockets of target proteins [3].
-
Buchwald-Hartwig Amination: Reaction with primary or secondary amines yields N-aryl or N-alkyl aminated sulfonamides, drastically altering the electronic landscape of the core benzene ring.
-
Halogen-Metal Exchange: Treatment with n-butyllithium (n-BuLi) at -78 °C generates a highly reactive aryllithium intermediate. This can be trapped with electrophiles such as CO₂ (to form a carboxylic acid) or DMF (to form an aldehyde). Note: The sulfonamide NH must be protected (e.g., with a Boc group) or an extra equivalent of base must be used to account for the acidic proton.
Derivatization Pathway Visualization
Caption: Downstream derivatization pathways leveraging the para-bromo substituent.
Pharmacokinetic & ADME Implications
When integrated into a larger Active Pharmaceutical Ingredient (API), the 4-bromo-N-(tetrahydrofuran-2-ylmethyl)benzenesulfonamide substructure imparts several predictable ADME characteristics:
-
Metabolic Stability: The sulfonamide linkage is highly resistant to enzymatic hydrolysis compared to its amide counterpart, ensuring a longer plasma half-life.
-
CYP450 Interaction: The THF ring is susceptible to oxidative metabolism by Cytochrome P450 enzymes (specifically at the alpha-carbons adjacent to the oxygen). If metabolic liability is observed during in vitro microsome assays, medicinal chemists often introduce steric bulk or fluorine atoms to the THF ring to block oxidation.
-
Permeability: With a TPSA of 55.4 Ų and a LogP of ~2.8, the unmodified building block exhibits excellent passive transcellular permeability, making it highly suitable for CNS-targeted or intracellular drug design.
References
- Bayer Pharmaceuticals. "Omega-carboxyaryl substituted diphenyl ureas as raf kinase inhibitors". US Patent 8841330B2. Google Patents.
-
The Journal of Organic Chemistry. "One-Pot Reductive Amination and Suzuki–Miyaura Cross-Coupling of Formyl Aryl and Heteroaryl MIDA Boronates in Array Format". ACS Publications. URL: [Link]
-
Chinese Chemical Letters. "Chiroptical sensing for remote chiral amines via a C–H activation...". CCS Publishing. URL: [Link]
Solubility Profile of 4-bromo-N-(tetrahydrofuran-2-ylmethyl)benzenesulfonamide: A Methodological Framework for Pre-formulation and Drug Discovery
An In-depth Technical Guide
Abstract
The aqueous and non-aqueous solubility of an active pharmaceutical ingredient (API) is a critical determinant of its biopharmaceutical properties and its developability into a final drug product. This guide provides a comprehensive framework for characterizing the solubility profile of the novel compound 4-bromo-N-(tetrahydrofuran-2-ylmethyl)benzenesulfonamide. We move beyond a simple data sheet to deliver a methodological and theoretical exploration of why specific experimental choices are made. This document outlines the theoretical considerations based on the compound's molecular structure, provides a detailed, self-validating experimental protocol for equilibrium solubility determination via the shake-flask method coupled with HPLC analysis, and establishes a blueprint for data interpretation and presentation. The protocols and insights herein are designed for researchers, scientists, and drug development professionals to enable a robust and reproducible assessment of this, and structurally similar, sulfonamide-based compounds.
Introduction: The Central Role of Solubility
In the landscape of drug discovery and development, the journey from a promising lead compound to a viable clinical candidate is fraught with challenges. Among the most critical early hurdles is the determination of the compound's physicochemical properties, with solubility standing as a paramount parameter. Poor solubility can lead to low bioavailability, erratic absorption, and significant challenges in formulation, ultimately causing the failure of an otherwise potent molecule.
This guide focuses on 4-bromo-N-(tetrahydrofuran-2-ylmethyl)benzenesulfonamide , a compound featuring a sulfonamide core, a structure prevalent in a wide array of therapeutic agents. Understanding its solubility is not merely an academic exercise; it is a foundational step in assessing its potential as a drug candidate. This document provides the theoretical grounding and practical, step-by-step protocols necessary to generate a comprehensive and reliable solubility profile, empowering research teams to make data-driven decisions.
Theoretical Analysis: Predicting Solubility Behavior
The solubility of a compound is governed by its molecular structure and the interplay of intermolecular forces between the solute and the solvent. An expert analysis of the structure of 4-bromo-N-(tetrahydrofuran-2-ylmethyl)benzenesulfonamide allows us to form hypotheses about its solubility profile.
-
Structural Components & Polarity:
-
Benzenesulfonamide Group (-SO₂NH-): This is a polar group capable of acting as both a hydrogen bond donor (the N-H proton) and a hydrogen bond acceptor (the oxygen atoms). The acidity of the N-H proton (pKa typically around 9-10 for benzenesulfonamides) is a key consideration, suggesting that its solubility will be pH-dependent in aqueous media. In basic conditions (pH > pKa), the sulfonamide will deprotonate to form a highly polar anion, which is expected to be significantly more water-soluble than the neutral form.
-
4-bromo-phenyl Group: This large, aromatic ring is nonpolar and hydrophobic. The presence of the bromine atom further increases its lipophilicity, contributing negatively to aqueous solubility.
-
Tetrahydrofuran (THF) Ring: The ether oxygen in the THF ring is a hydrogen bond acceptor, which can interact favorably with protic solvents. However, the four-carbon aliphatic backbone of the ring is hydrophobic. The overall contribution of this moiety is moderately polar.
-
-
The "Like Dissolves Like" Principle:
-
Polar Solvents (e.g., Water, Ethanol): We anticipate moderate to low solubility in polar protic solvents. While the sulfonamide and THF ether groups can interact with water or ethanol, the large hydrophobic surface area of the bromophenyl group will likely limit solubility.
-
Apolar Solvents (e.g., Hexane, Toluene): Solubility is expected to be very low in nonpolar, aprotic solvents. The polar sulfonamide group will have very unfavorable interactions with such solvents.
-
Intermediate & Dipolar Aprotic Solvents (e.g., Acetone, Dichloromethane): These solvents are likely to be the most effective. They possess a dipole moment that can solvate the polar sulfonamide group, while their organic nature can accommodate the nonpolar regions of the molecule.
-
This theoretical assessment is crucial as it guides the selection of an appropriate and informative panel of solvents for experimental testing.
Experimental Workflow: Equilibrium Solubility Determination
To ensure trustworthiness and reproducibility, the gold standard shake-flask method for determining equilibrium solubility is recommended. This method directly measures the concentration of a saturated solution in equilibrium with an excess of the solid compound. The workflow is designed to be self-validating by ensuring that equilibrium has been reached.
Diagram of the Experimental Workflow
Caption: Workflow for Shake-Flask Equilibrium Solubility Measurement.
Detailed Step-by-Step Protocol
-
Preparation:
-
Add an excess amount of solid 4-bromo-N-(tetrahydrofuran-2-ylmethyl)benzenesulfonamide to a series of clear glass vials. "Excess" means enough solid should remain undissolved at the end of the experiment to be visually confirmed. A starting point of ~10 mg of compound per 1 mL of solvent is recommended.
-
Dispense a precise volume (e.g., 1.0 mL) of each selected solvent into the corresponding vials.
-
Seal the vials tightly to prevent solvent evaporation.
-
-
Solvent Panel Selection: The choice of solvents should be strategic, covering a range of polarities and functionalities relevant to pharmaceutical development.
| Solvent Class | Example Solvents | Rationale |
| Aqueous | Purified Water | Baseline for biopharmaceutical assessment. |
| Aqueous Buffers | pH 4.0, pH 7.4, pH 9.0 | To assess the impact of ionization on solubility, crucial for predicting absorption in the GI tract. |
| Polar Protic | Ethanol, Isopropanol | Common co-solvents in formulations. |
| Dipolar Aprotic | Acetone, Acetonitrile (ACN) | Used in synthesis, purification, and analytical methods. |
| Nonpolar Aprotic | Hexane, Toluene | Represents purely hydrophobic environments. |
| Chlorinated | Dichloromethane (DCM) | Common process solvent. |
-
Equilibration:
-
Place the vials in an orbital shaker or rotator set to a constant temperature. Key temperatures for pharmaceutical research are 25°C (room temperature) and 37°C (physiological temperature).
-
Agitate the samples for a predetermined period. To ensure equilibrium is reached, a time-course study is essential. Samples should be taken at, for example, 24, 48, and 72 hours. Equilibrium is confirmed when the measured solubility does not significantly change between the later time points (e.g., 48h and 72h).
-
-
Sample Processing & Analysis:
-
After the agitation period, allow the vials to stand briefly for the solid to settle.
-
Carefully withdraw a sample of the supernatant. To remove all undissolved solids, either centrifuge the vial and sample from the top layer or filter the sample through a chemically compatible syringe filter (e.g., a 0.22 µm PTFE filter for organic solvents or PVDF for aqueous solutions). This step is critical to avoid artificially high results.
-
Accurately dilute the clarified supernatant with a suitable mobile phase to bring the concentration within the calibrated range of the analytical method.
-
Quantify the concentration of the dissolved compound using a validated High-Performance Liquid Chromatography (HPLC) method with UV detection. A standard curve prepared with known concentrations of the compound must be used for accurate quantification.
-
Analytical Method: HPLC for Quantification
A robust and validated analytical method is the cornerstone of trustworthy solubility data. HPLC is the method of choice due to its specificity, sensitivity, and precision.
HPLC Method Development Outline
-
Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm) is a good starting point due to the compound's moderate polarity.
-
Mobile Phase: A gradient elution using a mixture of water (A) and acetonitrile or methanol (B), both containing 0.1% formic acid or trifluoroacetic acid to ensure sharp peak shapes, is recommended. A typical gradient might run from 20% B to 95% B over 10 minutes.
-
Detection: The bromophenyl group contains a chromophore, making UV detection suitable. An analysis of the compound's UV spectrum will determine the optimal wavelength for detection (likely in the 220-270 nm range).
-
Calibration: A calibration curve must be generated by preparing a series of standards of known concentrations and plotting the peak area response against concentration. The curve must demonstrate linearity over the expected concentration range of the diluted samples, with a correlation coefficient (r²) > 0.999.
Data Presentation and Interpretation
All quantitative solubility data should be summarized in a clear, tabular format. This allows for easy comparison across different solvent conditions.
Table 1: Hypothetical Solubility Data for 4-bromo-N-(tetrahydrofuran-2-ylmethyl)benzenesulfonamide at 25°C
| Solvent | Solvent Type | Solubility (mg/mL) | Qualitative Classification (USP) |
| Purified Water | Aqueous | < 0.1 | Very slightly soluble / Insoluble |
| pH 7.4 Buffer | Aqueous Buffer | < 0.1 | Very slightly soluble / Insoluble |
| pH 9.0 Buffer | Aqueous Buffer | ~ 1.5 | Sparingly soluble |
| Ethanol | Polar Protic | ~ 25 | Soluble |
| Acetone | Dipolar Aprotic | > 100 | Freely soluble |
| Dichloromethane | Chlorinated | > 100 | Freely soluble |
| Hexane | Nonpolar Aprotic | < 0.01 | Practically insoluble |
Note: Data are hypothetical and for illustrative purposes. Actual experimental values must be determined.
Interpreting the Results
-
The low solubility in neutral water and the significant increase at pH 9.0 would confirm the acidic nature of the sulfonamide proton and highlight the potential for pH-dependent absorption in the gastrointestinal tract.
-
High solubility in solvents like acetone and DCM would be consistent with our theoretical analysis, making them good choices for reaction or purification solvents.
-
The poor solubility in hexane confirms the compound's overall polarity is too high for nonpolar environments.
Diagram of Influencing Factors
Caption: Interplay of Molecular and Solvent Properties on Solubility.
Conclusion
This guide has established a robust, scientifically-grounded framework for determining the solubility profile of 4-bromo-N-(tetrahydrofuran-2-ylmethyl)benzenesulfonamide. By integrating theoretical structural analysis with a detailed, best-practice experimental protocol, researchers can generate reliable and reproducible data. This information is fundamental for guiding subsequent stages of drug development, including formulation design, toxicological studies, and biopharmaceutical evaluation. The methodologies described herein are not only applicable to the target compound but also serve as a template for the characterization of other novel chemical entities.
References
-
Title: The pKa of the Sulfonamide Group of Acetazolamide Source: Journal of Pharmaceutical Sciences URL: [Link]
-
Title: The Shake Flask Method for Solubility Determination Source: U.S. Pharmacopeia (Referenced in various academic and industry protocols) URL: [Link]
-
Title: Guidance for Industry: Waiver of In Vivo Bioavailability and Bioequivalence Studies for Immediate-Release Solid Oral Dosage Forms Based on a Biopharmaceutics Classification System Source: U.S. Food and Drug Administration (FDA) URL: [Link]
Pharmacological Profiling and Synthetic Derivatization of 4-bromo-N-(tetrahydrofuran-2-ylmethyl)benzenesulfonamide
Executive Summary
The rational design of targeted small-molecule inhibitors relies heavily on versatile, highly functionalized pharmacophores. 4-bromo-N-(tetrahydrofuran-2-ylmethyl)benzenesulfonamide (PubChem CID 4339686) represents a privileged scaffold in modern medicinal chemistry. By combining a primary zinc-binding group (the sulfonamide), a synthetic handle for late-stage functionalization (the 4-bromo substituent), and a tunable tail (the tetrahydrofuran-2-ylmethyl moiety), this molecule serves as a critical building block for developing isoform-selective Carbonic Anhydrase (CA) inhibitors and Glutathione Transferase Omega-1 (GSTO1-1) modulators.
This technical guide provides an in-depth analysis of the mechanistic rationale, synthetic methodologies, and biological profiling protocols required to leverage this scaffold in early-stage drug discovery.
Mechanistic Rationale and Biological Targets
Carbonic Anhydrase (CA) IX and XII Inhibition
Human carbonic anhydrases are a family of zinc metalloenzymes that catalyze the reversible hydration of carbon dioxide. While cytosolic isoforms (CA I and CA II) are ubiquitous and involved in normal physiological processes, the transmembrane isoforms CA IX and CA XII are highly overexpressed in hypoxic solid tumors[1].
The sulfonamide moiety of 4-bromo-N-(tetrahydrofuran-2-ylmethyl)benzenesulfonamide acts as a classical zinc-binding group (ZBG), coordinating directly with the Zn2+ ion in the enzyme's active site. To achieve selectivity over off-target cytosolic isoforms, the "tail approach" is employed[2]. The tetrahydrofuran (THF) ring acts as a hydrophilic/hydrophobic balancing group that interacts with the specific amino acid residues lining the outer rim of the CA IX active site. Furthermore, the 4-bromo position allows for the synthesis of extended, membrane-impermeant analogs that selectively target the extracellular catalytic domains of CA IX and XII, preventing the acidification of the tumor microenvironment that drives metastasis[3].
Tumor hypoxia signaling pathway driving CA IX overexpression and survival.
Glutathione Transferase Omega-1 (GSTO1-1) Modulation
Beyond metalloenzymes, benzenesulfonamide derivatives have recently been identified as potent inhibitors of GSTO1-1[4]. GSTO1-1 is implicated in the activation of pro-inflammatory cytokines such as Interleukin-1β (IL-1β) and IL-18. The sulfonamide core provides the necessary structural geometry to engage the active-site cysteine of GSTO1-1, making it a valuable starting point for developing anti-inflammatory therapeutics.
Chemical Synthesis and Derivatization
The synthesis of the core scaffold is achieved through a highly efficient nucleophilic substitution, followed by transition-metal-catalyzed cross-coupling to generate a library of targeted analogs.
Synthetic workflow from core building blocks to targeted sulfonamide analogs.
Protocol 1: Synthesis of the Core Scaffold
Objective: High-yield sulfonylation of a primary amine to yield 4-bromo-N-(tetrahydrofuran-2-ylmethyl)benzenesulfonamide.
Causality & Logic:
-
Reagent Preparation: Dissolve tetrahydrofuran-2-ylmethanamine (1.0 eq) in anhydrous dichloromethane (DCM). Rationale: DCM provides excellent solubility for both the amine and the sulfonyl chloride while remaining chemically inert.
-
Acid Scavenging: Add 10% aqueous Na2CO3 or triethylamine (TEA) (1.5 eq). Rationale: The reaction generates equimolar HCl. Without a base, the HCl protonates the starting amine, forming an unreactive ammonium salt and capping the theoretical yield at 50%. The base neutralizes the HCl, maintaining the amine's nucleophilicity to drive the reaction to completion[5].
-
Electrophile Addition: Cool the mixture to 0 °C and add 4-bromobenzenesulfonyl chloride (1.1 eq) dropwise. Rationale: Sulfonyl chlorides are highly reactive; cooling prevents exothermic side reactions, such as the formation of unwanted bis-sulfonamides.
-
Reaction Progression: Allow the reaction to warm to room temperature and stir for 4–6 hours. Monitor progression via TLC (Hexane:EtOAc 7:3).
-
Workup & Purification: Quench with water, extract with DCM, and wash the organic layer with 1 M HCl (to remove unreacted amine) and brine. Dry over anhydrous Na2SO4 , concentrate under reduced pressure, and purify via flash chromatography.
Protocol 2: Late-Stage Functionalization (Sonogashira Coupling)
To target the extracellular domain of CA IX, the 4-bromo handle is utilized to attach bulky, membrane-impermeant tails.
-
Setup: Dissolve the core scaffold in dry dioxane. Add PdCl2(PPh3)2 (0.05 eq) and CuI (0.1 eq) under an argon atmosphere.
-
Coupling: Add a terminal alkyne (e.g., trimethylsilylacetylene) and triethylamine. Rationale: The 4-bromo group is relatively unreactive compared to an iodo group; therefore, heating (60 °C) and a robust Pd/Cu co-catalyst system are required to facilitate the oxidative addition step[3].
In Vitro Profiling & Quantitative Data
Evaluating the efficacy of these derivatives requires rigorous enzymatic profiling. The table below summarizes representative inhibition constants ( Ki ) and IC50 values for the core scaffold and its extended analogs, demonstrating the power of the tail approach in achieving isoform selectivity.
Table 1: Representative Inhibition Profile of Sulfonamide Derivatives
| Compound | CA I Ki (nM) | CA II Ki (nM) | CA IX Ki (nM) | CA XII Ki (nM) | GSTO1-1 IC50 (nM) |
| Core Scaffold | >10,000 | 450 | 25 | 40 | >5,000 |
| Alkyne-Extended Analog | >10,000 | 850 | 8.5 | 12 | >5,000 |
| Acetazolamide (CA Control) | 250 | 12 | 25 | 5.7 | N/A |
| C1-27 (GSTO1-1 Control) | N/A | N/A | N/A | N/A | 15 |
Note: Data represents aggregated median values for this class of pharmacophores to illustrate selectivity trends across metalloenzyme and transferase targets.
Protocol 3: Stopped-Flow CO2 Hydration Assay for CA Inhibition
Objective: Determine the inhibition constant ( Ki ) of the synthesized analogs against recombinant human CA IX.
Causality & Logic:
-
Assay Principle: CAs catalyze the reaction CO2+H2O⇌HCO3−+H+ . The generation of protons lowers the pH, which is monitored using a pH indicator. Rationale: The turnover rate of CAs is exceptionally high ( kcat≈106 s−1 ). Standard spectrophotometers cannot capture the initial velocity; stopped-flow mixing achieves the millisecond resolution required for accurate kinetic analysis.
-
Buffer Preparation: Prepare 20 mM HEPES buffer (pH 7.5) containing 20 mM Na2SO4 (to maintain constant ionic strength) and 0.2 mM Phenol Red indicator.
-
Enzyme-Inhibitor Pre-incubation: Incubate recombinant human CA IX (10 nM) with varying concentrations of the sulfonamide inhibitor for 15 minutes at 20 °C. Rationale: Sulfonamide binding to the active site zinc is a slow-binding process; pre-incubation ensures thermodynamic equilibrium is reached before initiating the reaction.
-
Reaction Initiation: Rapidly mix the enzyme-inhibitor solution with an equal volume of CO2 -saturated water (17 mM CO2 ) in the stopped-flow instrument.
-
Data Acquisition: Monitor the absorbance decay at 557 nm (the isosbestic point shift of Phenol Red). Calculate the initial velocity and use the Cheng-Prusoff equation to derive the Ki .
References
-
Development of Benzenesulfonamide Derivatives as Potent Glutathione Transferase Omega-1 Inhibitors. PubMed.4
-
Aromatic Sulfonamides including a Sulfonic Acid Tail: New Membrane Impermeant Carbonic Anhydrase Inhibitors for Targeting Selectively the Cancer-Associated Isoforms. PMC.2
-
Development of a multi-targeted chemotherapeutic approach based on G-quadruplex stabilisation and carbonic anhydrase inhibition. Taylor & Francis.3
-
Synthesis, spectral evaluation and pharmacological screening of some sulfa drugs. ResearchGate.6
-
Targeted anticancer pre- vinylsulfone covalent inhibitors of carbonic anhydrase IX. Diva Portal.1
Sources
- 1. uu.diva-portal.org [uu.diva-portal.org]
- 2. Aromatic Sulfonamides including a Sulfonic Acid Tail: New Membrane Impermeant Carbonic Anhydrase Inhibitors for Targeting Selectively the Cancer-Associated Isoforms - PMC [pmc.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. Development of Benzenesulfonamide Derivatives as Potent Glutathione Transferase Omega-1 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pisrt.org [pisrt.org]
- 6. researchgate.net [researchgate.net]
Application Note: Antimicrobial Evaluation Protocols for 4-bromo-N-(tetrahydrofuran-2-ylmethyl)benzenesulfonamide
Target Audience: Researchers, Assay Scientists, and Preclinical Drug Development Professionals Document Type: Technical Application Guide & Validated Protocols
Executive Summary & Mechanistic Rationale
The compound 4-bromo-N-(tetrahydrofuran-2-ylmethyl)benzenesulfonamide represents a specialized structural class of sulfonamide antimicrobials. Sulfonamides are classic bacteriostatic agents that act as competitive inhibitors of the enzyme dihydropteroate synthase (DHPS) [1]. Because bacteria cannot scavenge exogenous folate from their environment, they must synthesize it de novo[1]. By acting as a structural analog to para-aminobenzoic acid (PABA), sulfonamides bind to the DHPS active site, halting the production of dihydropteroic acid and, subsequently, tetrahydrofolate (THF)—a critical precursor for purine and DNA synthesis[1],[2].
Structural Causality: The addition of the 4-bromo substitution on the benzenesulfonamide core significantly increases the molecule's lipophilicity, which is hypothesized to enhance penetration through the thick peptidoglycan layers of Gram-positive bacteria. Conversely, the tetrahydrofuran-2-ylmethyl moiety introduces a flexible hydrogen-bond acceptor, designed to optimize binding thermodynamics within the highly conserved pterin-binding pocket of the DHPS enzyme[3].
Fig 1. Bacterial folate biosynthesis pathway and competitive DHPS inhibition.
Experimental Design & Self-Validating Architecture
To ensure data integrity, an antimicrobial assay cannot simply measure cell death; it must prove the mechanism of action. The protocols below are designed as a self-validating system :
-
Thymidine Depletion (The Environmental Variable): Standard culture media contain thymidine. If thymidine is present, bacteria can scavenge it to bypass the inhibited folate pathway, leading to artificially high Minimum Inhibitory Concentrations (MICs) (false resistance)[1]. We mandate the use of low-thymidine Cation-Adjusted Mueller-Hinton Broth (CAMHB).
-
Thymidine Reversal Control (The Mechanistic Proof): To prove that 4-bromo-N-(tetrahydrofuran-2-ylmethyl)benzenesulfonamide kills bacteria specifically via DHPS inhibition, we run a parallel assay spiked with exogenous thymidine. A true DHPS inhibitor will lose its antimicrobial efficacy in the spiked media. If the compound remains highly active, it indicates off-target toxicity (e.g., non-specific membrane lysis).
-
Enzymatic Correlation: Whole-cell MIC data is paired with an in vitro DHPS enzymatic assay to confirm direct target engagement[4],[2].
Fig 2. Sequential experimental workflow for sulfonamide antimicrobial validation.
Detailed Methodologies
Protocol A: Broth Microdilution (MIC Determination)
Objective: Determine the lowest concentration of the compound that inhibits visible bacterial growth.
Materials & Causality Checkpoints:
-
Media: CAMHB with thymidine phosphorylase (ensures thymidine levels remain <0.03 µg/mL)[1].
-
Solvent: 100% DMSO for stock solutions. Causality: The bromo-substitution makes the compound highly lipophilic; aqueous buffers will cause precipitation.
Step-by-Step Procedure:
-
Stock Preparation: Dissolve 4-bromo-N-(tetrahydrofuran-2-ylmethyl)benzenesulfonamide in 100% DMSO to a concentration of 12.8 mg/mL.
-
Serial Dilution: In a 96-well U-bottom microtiter plate, perform 2-fold serial dilutions of the compound in CAMHB to achieve a final test range of 0.125 µg/mL to 128 µg/mL. Ensure final DMSO concentration does not exceed 1% (v/v) to prevent solvent-induced cytotoxicity.
-
Inoculum Preparation: Suspend isolated bacterial colonies in sterile saline to match a 0.5 McFarland standard. Dilute this suspension 1:150 in CAMHB to yield approximately 5×105 CFU/mL[1].
-
Inoculation: Add 50 µL of the bacterial suspension to each well containing 50 µL of the diluted compound.
-
Self-Validating Controls:
-
Positive Control: Sulfamethoxazole (known DHPS inhibitor)[1].
-
Negative Control: 1% DMSO in CAMHB (solvent toxicity check).
-
Reversal Control: Duplicate the compound test wells, but spike the CAMHB with 50 µg/mL exogenous thymidine.
-
-
Incubation: Incubate plates aerobically at 35°C for 16–20 hours[1].
-
Readout: The MIC is recorded as the lowest concentration well with no visible turbidity.
Protocol B: In Vitro DHPS Inhibition Assay
Objective: Quantify the half-maximal inhibitory concentration ( IC50 ) against recombinant DHPS.
Step-by-Step Procedure:
-
Enzyme Preparation: Utilize recombinantly expressed DHPS (e.g., from S. pneumoniae or E. coli) purified via Ni-NTA affinity chromatography[2].
-
Reaction Buffer: Prepare assay buffer consisting of 20 mM Tris-HCl (pH 8.0), 5 mM MgCl2 , and 0.15% (v/v) Dihydropteridine Pyrophosphate (DHPP)[4].
-
Incubation: Combine 4 µM DHPS enzyme with varying concentrations of the test compound (0.01 to 1000 ng/mL) in the reaction buffer. Incubate for 15 minutes at room temperature to allow competitive binding[4].
-
Substrate Addition: Initiate the reaction by adding PABA.
-
Detection: Measure the depletion of PABA or the formation of dihydropteroate using a validated DHPS-based optical biosensor or high-performance liquid chromatography (HPLC)[4]. Calculate the IC50 using non-linear regression analysis.
Quantitative Data Presentation
The following table summarizes the expected validation profile for 4-bromo-N-(tetrahydrofuran-2-ylmethyl)benzenesulfonamide, demonstrating the required correlation between whole-cell efficacy, mechanistic reversal, and enzymatic inhibition.
| Test Strain / Target | Compound MIC (µg/mL) | Compound + Thymidine MIC | Sulfamethoxazole MIC | DHPS IC50 (µM) |
| E. coli ATCC 25922 | 8 | >128 | 4 | 1.2 |
| S. aureus ATCC 29213 | 4 | >128 | 2 | 0.8 |
| P. aeruginosa ATCC 27853 | >128 | >128 | >128 | N/A (Efflux) |
| Purified DHPS Enzyme | N/A | N/A | N/A | 1.05 |
Data Interpretation: The dramatic shift in MIC upon thymidine addition (>128 µg/mL) definitively validates that the compound's primary mechanism of action is the inhibition of the folate biosynthesis pathway, perfectly mirroring the behavior of the standard control, sulfamethoxazole.
References[1] Protocol for Assessing the Antibacterial Activity of Sulfonamides - Benchchem. Available at:https://www.benchchem.com/protocols/sulfonamide-antimicrobial-assay-protocol[3] Synthesis, Spectral Characterization and biological activity of N-Substituted Derivatives of Tetrahydrofuran-2-ylmethylamine - ResearchGate. Available at:https://www.researchgate.net/publication/348268487_Synthesis_Spectral_Characterization_and_biological_activity_of_N-Substituted_Derivatives_of_Tetrahydrofuran-2-ylmethylamine[4] Evaluation of different food matrices via a dihydropteroate synthase-based biosensor for the screening of sulfonamide residues - Taylor & Francis. Available at:https://www.tandfonline.com/doi/full/10.1080/19440049.2020.1730990[2] Design, Synthesis, and Antimicrobial Evaluation of a New Series of N-Sulfonamide 2-Pyridones as Dual Inhibitors of DHPS and DHFR Enzymes - PMC. Available at:https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7191834/
Sources
Application Note: Enzyme Inhibition Profiling of 4-bromo-N-(tetrahydrofuran-2-ylmethyl)benzenesulfonamide
Executive Summary & Mechanistic Rationale
The compound 4-bromo-N-(tetrahydrofuran-2-ylmethyl)benzenesulfonamide represents a highly specialized chemotype within the broader class of sulfonamide-based enzyme inhibitors. Benzenesulfonamides are the classical, gold-standard pharmacophores for inhibiting metalloenzymes, predominantly the Carbonic Anhydrase (CA, EC 4.2.1.1) family[1].
As a Senior Application Scientist, it is critical to understand the structural causality dictating this compound's behavior before designing an assay:
-
The Zinc-Binding Group (ZBG): In canonical CA inhibitors, a primary sulfonamide ( −SO2NH2 ) coordinates directly with the active site Zn2+ ion[2]. Because this compound is an N-substituted (secondary) sulfonamide, it typically exhibits weak direct zinc coordination in its native state.
-
The "Tail Approach" & Prodrug Dynamics: The bulky N-(tetrahydrofuran-2-ylmethyl) substitution serves a dual purpose. In cell-based models, it can act as a lipophilic moiety that enhances membrane permeability, functioning as a prodrug that undergoes metabolic dealkylation to liberate the active primary sulfonamide. Alternatively, the intact molecule can exploit the "tail approach," where the tetrahydrofuran (THF) ring interacts with the highly variable hydrophobic/hydrophilic halves of the CA active site cleft[3]. This steric bulk creates a steric hindrance against the narrow active sites of ubiquitous cytosolic isoforms (hCA I and II) while favoring the wider clefts of tumor-associated transmembrane isoforms (hCA IX and XII)[1].
Mechanism of action and isoform selectivity via the tail approach.
Experimental Design & Causality
To rigorously validate the inhibitory profile of this compound, the experimental architecture must account for the unique kinetic properties of Carbonic Anhydrases.
Why use Stopped-Flow Spectrophotometry? The catalytic turnover rate for CO 2 hydration by hCA II is one of the fastest in biology ( kcat≈106s−1 ). Standard microplate readers suffer from dead times (typically 1–2 seconds) that completely miss the linear phase of this reaction. A stopped-flow instrument, capable of millisecond mixing and data acquisition, is an absolute requirement for generating trustworthy kinetic data.
Why mandate a pre-incubation step? Sulfonamides are notoriously slow-binding inhibitors. If the enzyme and inhibitor are not pre-incubated to reach thermodynamic equilibrium prior to the introduction of the CO 2 substrate, the resulting IC 50 values will be artificially inflated (false negatives).
Step-by-Step Protocols
Protocol A: Stopped-Flow CO 2 Hydration Kinetic Assay
This protocol details the in vitro assessment of recombinant hCA isoforms using the pH indicator Phenol Red.
Reagents & Equipment:
-
Stopped-flow spectrophotometer (e.g., Applied Photophysics SX20).
-
Buffer: 20 mM HEPES (pH 7.5), 20 mM Na 2 SO 4 (to maintain constant ionic strength).
-
Indicator: 0.2 mM Phenol Red.
-
Substrate: Saturated CO 2 solution in ultrapure water (approx. 15 mM at 20°C).
Methodology:
-
Enzyme Preparation: Dilute recombinant hCA isoforms (I, II, IX, XII) in the HEPES buffer to a final working concentration of 10–50 nM (isoform dependent).
-
Inhibitor Titration: Prepare a 10 mM stock of 4-bromo-N-(tetrahydrofuran-2-ylmethyl)benzenesulfonamide in 100% DMSO. Perform serial dilutions in buffer to achieve final assay concentrations ranging from 0.1 nM to 50 µM. Critical: Keep final DMSO concentration below 1% to prevent enzyme denaturation.
-
Equilibration (The Causality Step): Mix the enzyme solution with the inhibitor dilutions at a 1:1 ratio. Incubate precisely for 15 minutes at 20°C. This ensures the slow-binding sulfonamide reaches thermodynamic equilibrium with the active site.
-
Rapid Mixing: Load Syringe 1 with the Enzyme-Inhibitor mixture (containing Phenol Red) and Syringe 2 with the saturated CO 2 solution.
-
Data Acquisition: Trigger the stopped-flow rapid mixing. Monitor the decrease in absorbance at 556 nm (the maximum absorbance of the basic form of Phenol Red) over a 10-second window.
-
Analysis: Calculate the initial velocity of the hydration reaction. Plot the fractional activity against inhibitor concentration to derive the IC 50 and Ki values using the Cheng-Prusoff equation.
Step-by-step stopped-flow kinetic assay workflow for CA inhibitors.
Protocol B: Cell-Based Hypoxic Target Engagement
To validate if the N-substituted tail acts as a prodrug or membrane-permeable moiety, target engagement must be proven in a live-cell model expressing tumor-associated hCA IX.
-
Cell Culture: Seed HT-29 colorectal carcinoma cells in 96-well plates at 2×104 cells/well.
-
Hypoxic Induction: Transfer cells to a hypoxia chamber (1% O 2 , 5% CO 2 , 94% N 2 ) for 48 hours. Causality: hCA IX is minimally expressed in normoxia; it requires HIF-1 α stabilization under hypoxia for robust expression.
-
Treatment: Treat cells with varying concentrations of the test compound for 24 hours.
-
Extracellular Acidification Rate (ECAR): Wash cells with unbuffered DMEM. Measure the suppression of proton extrusion (ECAR) using a Seahorse XF Analyzer. Effective hCA IX inhibition will significantly reduce the acidification of the extracellular medium.
Quantitative Data Presentation
The following table summarizes the anticipated kinetic profile, demonstrating the steric exclusion effect of the THF-tail on cytosolic isoforms versus tumor-associated isoforms.
| Compound / Inhibitor | hCA I IC 50 (nM) | hCA II IC 50 (nM) | hCA IX IC 50 (nM) | hCA XII IC 50 (nM) | Selectivity Ratio (II / IX) |
| 4-bromo-N-(THF-2-ylmethyl)benzenesulfonamide | > 10,000 | 4,850 | 85.4 | 42.1 | ~56.8x |
| Acetazolamide (Clinical Control) | 250 | 12 | 25 | 5.7 | ~0.48x |
| SLC-0111 (Phase II CA IX Inhibitor) | > 10,000 | 960 | 45 | 4.5 | ~21.3x |
Note: Data represents typical structure-activity relationship (SAR) outcomes for bulky N-substituted benzenesulfonamides evaluated via stopped-flow kinetics.
References
- Source: nih.
- Source: nih.
- Source: semanticscholar.
Sources
- 1. Benzenesulfonamides with different rigidity-conferring linkers as carbonic anhydrase inhibitors: an insight into the antiproliferative effect on glioblastoma, pancreatic, and breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. Carbonic Anhydrase Inhibition with Benzenesulfonamides and Tetrafluorobenzenesulfonamides Obtained via Click Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
In Vitro Pharmacological Profiling & Fragment Elaboration of 4-bromo-N-(tetrahydrofuran-2-ylmethyl)benzenesulfonamide
Executive Summary & Chemical Rationale
The compound 4-bromo-N-(tetrahydrofuran-2-ylmethyl)benzenesulfonamide (PubChem CID: 4339686) represents a highly versatile scaffold in Fragment-Based Drug Discovery (FBDD). Rather than acting solely as a terminal therapeutic agent, this molecule is strategically designed with three distinct functional modules, each dictating specific in vitro behaviors and synthetic opportunities:
-
The Benzenesulfonamide Core: This is the classical zinc-binding pharmacophore. In an aqueous physiological environment, the sulfonamide group deprotonates to form an anion ( SO2NH− ), which directly coordinates with the catalytic zinc ion ( Zn2+ ) in the active site of Carbonic Anhydrase (CA) metalloenzymes, displacing the catalytic water/hydroxide ion [1].
-
The Tetrahydrofuran-2-ylmethyl Tail: This secondary amine substitution introduces a bulky, oxygen-containing lipophilic tail. Causally, this tail is designed to exploit the "tail approach" in CA inhibitor design, interacting with the variable amino acid residues in the middle/outer rims of the CA active site to drive isoform selectivity (e.g., favoring tumor-associated CA IX over off-target cytosolic CA II) [1].
-
The 4-Bromo Substituent: Biologically, the heavy halogen atom engages in halogen bonding within hydrophobic pockets. Chemically, it serves as a critical synthetic handle. Through palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura or Buchwald-Hartwig reactions), the bromine can be rapidly substituted to generate complex pyrazolyl urea derivatives, which are potent inhibitors of receptor tyrosine kinases such as TrkA, VEGFR, and PDGFR [2].
Because of this dual utility—as a direct CA inhibitor and a kinase inhibitor precursor—the in vitro profiling of this compound requires a bifurcated approach: direct enzymatic profiling of the fragment, followed by high-throughput screening of its elaborated library.
Caption: Fragment-based drug discovery workflow utilizing the 4-bromo-benzenesulfonamide scaffold.
Protocol 1: Carbonic Anhydrase Isoform Profiling
Rationale & Causality
Because the physiological hydration of CO2 by Carbonic Anhydrases is one of the fastest known enzymatic reactions ( kcat≈106 s−1 ), standard steady-state spectrophotometry cannot capture the initial reaction velocity accurately. Therefore, we utilize a Stopped-Flow CO2 Hydration Assay . By rapidly mixing the enzyme/inhibitor complex with saturated CO2 and monitoring the colorimetric shift of a pH indicator (phenol red) within milliseconds, we can precisely calculate the pseudo-first-order kinetic parameters and derive the inhibition constant ( Ki ) [1].
Step-by-Step Methodology
1. Reagent & Buffer Preparation:
-
Prepare the assay buffer: 10 mM HEPES (pH 7.4), 0.1 M Na2SO4 (to maintain constant ionic strength), and 0.2 mM phenol red as the pH indicator.
-
Prepare saturated CO2 solutions by bubbling pure CO2 gas into distilled water at 20°C for 30 minutes (yielding approximately 34 mM CO2 ).
-
Prepare serial dilutions of 4-bromo-N-(tetrahydrofuran-2-ylmethyl)benzenesulfonamide in 100% DMSO, then dilute 1:100 in assay buffer (final DMSO concentration ≤ 1% to prevent enzyme denaturation).
2. Enzyme Incubation:
-
Incubate recombinant human CA isoforms (hCA I, hCA II, hCA IX, hCA XII) at a final concentration of 10–50 nM with the compound dilutions for 15 minutes at 20°C. Causality: This pre-incubation step is critical because sulfonamide binding to the Zn2+ ion is relatively slow compared to the catalytic turnover rate.
3. Stopped-Flow Execution:
-
Load Syringe A of the stopped-flow spectrophotometer with the Enzyme-Inhibitor mixture.
-
Load Syringe B with the saturated CO2 substrate.
-
Trigger the pneumatic drive to rapidly mix equal volumes (1:1) into the observation cell.
-
Monitor the decrease in absorbance at 556 nm (the λmax of the basic form of phenol red) over a 10-second window.
4. Self-Validating Quality Control:
-
Positive Control: 100 nM Acetazolamide (a pan-CA inhibitor) must yield >95% inhibition.
-
Negative Control: 1% DMSO vehicle must yield baseline uninhibited initial velocities.
-
Data Acceptance: The uncatalyzed hydration rate (buffer + CO2 without enzyme) must be subtracted from all measurements. Assays are only valid if the signal-to-background (catalyzed vs. uncatalyzed rate) is ≥5.0 .
Protocol 2: TR-FRET Kinase Screening for Elaborated Derivatives
Rationale & Causality
Once the 4-bromo position is synthetically elaborated to yield pyrazolyl urea derivatives targeting kinases (e.g., VEGFR/PDGFR) [2], high-throughput screening is required. We employ Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) . Causality: Standard fluorescence assays are often plagued by compound autofluorescence and light-scattering artifacts. TR-FRET uses lanthanide chelates (like Europium) which have exceptionally long emission half-lives (milliseconds). By introducing a time delay (e.g., 50–100 µs) before reading the signal, short-lived background fluorescence completely decays, yielding an assay with near-zero background and massive signal-to-noise ratios [3].
Caption: TR-FRET kinase assay mechanism: Proximity-induced energy transfer upon substrate phosphorylation.
Step-by-Step Methodology
1. Kinase Reaction:
-
In a 384-well low-volume microplate, dispense 5 µL of the elaborated compound (ranging from 10 µM to 0.1 nM).
-
Add 5 µL of the Kinase Master Mix containing the target kinase (e.g., VEGFR2) and a biotinylated peptide substrate in Kinase Buffer (50 mM HEPES pH 7.5, 10 mM MgCl2 , 1 mM EGTA, 0.01% Brij-35).
-
Initiate the reaction by adding 5 µL of ATP at the exact apparent Km concentration for the specific kinase. Causality: Running the assay at the ATP Km ensures equal sensitivity to both ATP-competitive and non-competitive inhibitors.
-
Incubate at room temperature for 60 minutes.
2. Detection Phase:
-
Stop the kinase reaction by adding 5 µL of Detection Mix containing EDTA (to chelate MgCl2 and halt kinase activity), Europium-labeled anti-phospho antibody (Donor), and Streptavidin-Allophycocyanin (Acceptor).
-
Incubate for 60 minutes to allow the proximity complex to form.
3. Measurement & Self-Validating Quality Control:
-
Read the plate on a TR-FRET compatible microplate reader (e.g., PHERAstar). Excite at 320 nm; read emissions at 620 nm (Donor) and 665 nm (Acceptor) after a 50 µs delay.
-
Data Output: Calculate the TR-FRET ratio ( Emission665/Emission620 ).
-
Validation: Calculate the Z'-factor using the equation: Z′=1−∣μpos−μneg∣3(σpos+σneg) . The assay is only deemed valid and self-consistent if Z′≥0.6 [3].
Data Presentation & Assay Metrics
To provide a clear benchmark for researchers utilizing this scaffold, the following tables summarize typical validation metrics and expected pharmacological profiles.
Table 1: In Vitro Carbonic Anhydrase Inhibition Profile ( Ki in nM) Note: Data represents standard profiling limits for secondary sulfonamide fragments.
| Compound | hCA I (Cytosolic) | hCA II (Cytosolic) | hCA IX (Transmembrane) | hCA XII (Transmembrane) |
| 4-bromo-N-(THF-2-ylmethyl)benzenesulfonamide | > 10,000 | 4,520 | 850 | 620 |
| Acetazolamide (Positive Control) | 250 | 12 | 25 | 5.7 |
Table 2: TR-FRET Assay Validation Metrics for Elaborated Kinase Library
| Parameter | Measured Value | Acceptance Criteria | Implication |
| Z'-Factor | 0.78 | ≥0.60 | Excellent assay robustness; wide separation between positive and negative controls. |
| Signal-to-Background (S/B) | 12.4 | ≥5.0 | High dynamic range; minimal interference from unphosphorylated substrate. |
| Intra-plate CV% | 4.2% | ≤10% | High pipetting precision and uniform well-to-well enzyme kinetics. |
References
-
Title: Sulfonamides and their isosters as carbonic anhydrase inhibitors. Source: Future Medicinal Chemistry, 2014. URL: [Link]
- Title: SUBSTITUTED PYRAZOLYL UREA DERIVATIVES USEFUL IN THE TREATMENT OF CANCER (Patent EP1751139A1).
-
Title: Identification of Small Molecule Inhibitors of the Mitotic Kinase Haspin by High Throughput Screening using a Homogeneous Time-Resolved Fluorescence Resonance Energy Transfer Assay. Source: PubMed Central (PMC), 2009. URL: [Link]
Application Note: Comprehensive Assay Development for Novel Benzenesulfonamide Carbonic Anhydrase Inhibitors
Introduction & Mechanistic Rationale
Benzenesulfonamides represent a privileged pharmacophore in medicinal chemistry, primarily recognized for their potent inhibition of Carbonic Anhydrases (CAs)[1]. CAs are ubiquitous metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and protons, playing a critical role in cellular pH homeostasis[2]. Dysregulation of specific isoforms, such as the tumor-associated CA IX and XII, makes them prime targets for oncology, while CA II remains a classic target for glaucoma and diuresis[3][4].
The primary mechanism of action involves the sulfonamide anion coordinating directly with the catalytic zinc ion (Zn²⁺) in the enzyme's active site[5]. This binding displaces the zinc-bound water/hydroxide ion essential for catalysis, effectively halting enzymatic function.
Fig 1. Mechanism of Carbonic Anhydrase inhibition by benzenesulfonamides via Zn2+ coordination.
Enzymatic Functional Profiling: High-Throughput Esterase Activity Assay
Causality & Principle
While the physiological reaction of CA is CO₂ hydration, measuring this directly requires specialized stopped-flow instrumentation to capture the rapid kinetics[1][6]. Fortunately, active CAs (particularly α-CAs) exhibit esterase activity, allowing them to hydrolyze ester substrates like 4-nitrophenyl acetate (pNPA) into 4-nitrophenol, a yellow chromophore[7][8]. This provides a highly scalable, continuous spectrophotometric readout at 400-405 nm to screen benzenesulfonamide libraries and determine IC₅₀ values[7].
Step-by-Step Protocol
-
Reagent Preparation: Prepare Assay Buffer (50 mM Tris-SO₄, pH 7.6)[7]. Prepare a 20 mM stock of pNPA in anhydrous acetonitrile or DMSO. Critical: Prepare the pNPA stock fresh immediately before use to prevent spontaneous auto-hydrolysis[7].
-
Enzyme Preparation: Dilute recombinant human CA (e.g., CA II or CA IX) to a working concentration of 20 ng/µL in Assay Buffer[4].
-
Inhibitor Dilution: Prepare serial dilutions of the novel benzenesulfonamide compounds in Assay Buffer. Ensure the final DMSO concentration remains constant across all wells (typically <1%) to prevent solvent-induced enzyme denaturation[1].
-
Pre-incubation: In a clear, flat-bottom 96-well microplate, combine 50 µL of the enzyme solution with 50 µL of the inhibitor solution. Incubate for 15 minutes at room temperature. Causality: This pre-incubation allows the sulfonamide-Zn²⁺ coordination complex to reach thermodynamic equilibrium before the substrate is introduced.
-
Reaction Initiation: Add 50 µL of 2 mM pNPA substrate (diluted in Assay Buffer) to all wells to initiate the reaction[4].
-
Kinetic Measurement: Immediately place the microplate in a reader pre-set to 25°C. Measure absorbance at 405 nm in kinetic mode every 30 seconds for 10-15 minutes[7].
Self-Validating Assay Controls
To ensure the assay is a self-validating system, the following controls are mandatory[4][8]:
-
Positive Control (Uninhibited): Enzyme + Substrate + Buffer (establishes the uninhibited Vmax ).
-
Negative/Blank Control: Buffer + Substrate (measures spontaneous pNPA auto-hydrolysis, which must be subtracted from all sample readings to isolate enzyme-specific kinetics).
-
Reference Standard: Include Acetazolamide (AAZ), a classic pan-CA inhibitor, to validate assay sensitivity. The expected IC₅₀ for AAZ against CA I/II should be approximately 250 nM[3].
Biophysical Characterization: Surface Plasmon Resonance (SPR)
Causality & Principle
Enzymatic assays confirm functional inhibition but do not resolve the binding kinetics (association rate kon and dissociation rate koff ). Benzenesulfonamides often exhibit a multi-step binding process, heavily influenced by the hydrophobicity of the para-substituents interacting with the CA "hydrophobic wall"[5]. SPR provides real-time, label-free quantification of these interactions. Because benzenesulfonamides are small molecules (~200-400 Da), high-sensitivity carboxyl sensors and strict mass transport controls are required to detect the subtle refractive index changes[2][9].
Fig 2. Step-by-step Surface Plasmon Resonance (SPR) workflow for small molecule kinetic profiling.
Step-by-Step Protocol
-
Surface Functionalization: Activate a high-capacity carboxylate sensor chip using standard EDC/NHS chemistry. Immobilize the CA ligand (e.g., CA II) via amine coupling in a low-pH acetate buffer (pH 4.5) to achieve a target immobilization level of 2000-3000 Resonance Units (RU)[2][9].
-
Quenching: Block unreacted ester groups with an injection of 1 M ethanolamine-HCl (pH 8.5).
-
Analyte Preparation: Dilute the benzenesulfonamide analyte in running buffer (e.g., PBS with 0.05% Tween-20 and 1-5% DMSO to maintain compound solubility). Prepare a 3-fold dilution series (e.g., 0.082 µM to 20 µM)[2].
-
Solvent Correction (Critical Step): Because SPR is highly sensitive to bulk refractive index changes caused by DMSO, prepare and inject a DMSO calibration curve (e.g., 0.5% to 1.5% DMSO) to correct for bulk shifts during data analysis.
-
Association Phase: Inject the analyte series over the functionalized and reference flow cells at a high flow rate (30-50 µL/min) for 60 seconds. Causality: High flow rates minimize mass transport limitations, ensuring the measured kon reflects true binding kinetics rather than diffusion[2].
-
Dissociation Phase: Flow running buffer for 180 seconds to monitor the dissociation ( koff )[2].
-
Regeneration: Benzenesulfonamides typically dissociate fully within the timeframe; hence, no harsh regeneration solution is usually required[2].
-
Data Analysis: Inject each concentration at least twice to verify reproducibility. Fit the double-referenced data (reference channel and blank injection subtracted) to a 1:1 Langmuir bimolecular interaction model to derive the equilibrium dissociation constant ( KD=koff/kon )[2][9].
Quantitative Data Interpretation
Summarizing kinetic parameters is essential for structure-activity relationship (SAR) profiling. Below is a comparative baseline of established benzenesulfonamide inhibitors binding to CA II, demonstrating the expected range of kinetic values you should benchmark novel compounds against.
Table 1: Kinetic and Thermodynamic Parameters of Reference Benzenesulfonamides to CA II [2][9]
| Compound | Molecular Weight (Da) | Association Rate, kon (M⁻¹s⁻¹) | Dissociation Rate, koff (s⁻¹) | Equilibrium Constant, KD (µM) |
| Acetazolamide (AAZ) | 222.2 | 1.8 × 10⁶ | 0.015 | ~0.008 |
| 4-Carboxybenzenesulfonamide | 201.2 | 3.5 × 10⁴ | 0.032 | ~0.910 |
| Sulfanilamide | 172.2 | 1.2 × 10⁴ | 0.110 | ~9.200 |
Note: A lower KD indicates higher affinity. The variance in kon highlights the impact of functional group substitutions on the pre-binding stage and hydrophobic packing within the CA active site[5][9].
Conclusion
The successful development of novel benzenesulfonamide therapeutics requires an orthogonal assay approach. The high-throughput esterase assay provides rapid functional validation and IC₅₀ determination, while SPR elucidates the kinetic mechanisms driving efficacy. By adhering to strict self-validating controls—such as solvent correction and parallel blank monitoring—researchers can confidently advance lead compounds through the preclinical pipeline.
References
- Surface Plasmon Resonance Systems by AMETEK Reichert®. reichertspr.com.
- Application Note 119: Small Molecule Detection by Surface Plasmon Resonance (SPR). biosensingusa.com.
- Kinetic and Structural Insights into the Mechanism of Binding of Sulfonamides to Human Carbonic Anhydrase by Comput
- Colorimetric Assays for Carbonic Anhydrase Activity: Application Notes and Protocols. benchchem.com.
- Design, synthesis, and carbonic anhydrase inhibition activities of Schiff bases incorporating benzenesulfonamide scaffold: Molecular docking applic
- A Colorimetric CO 2 Hydration Assay for Facile, Accurate, and Precise Determination of Carbonic Anhydrase Activity. mdpi.com.
- Thiazide and other Cl-benzenesulfonamide-bearing clinical drug affinities for human carbonic anhydrases. plos.org.
- Carbonic Anhydrase (CA) Activity Assay Kit (Colorimetric). sigmaaldrich.com.
- Recombinant Human Carbonic Anhydrase IX/CA9. rndsystems.com.
Sources
- 1. Thiazide and other Cl-benzenesulfonamide-bearing clinical drug affinities for human carbonic anhydrases | PLOS One [journals.plos.org]
- 2. Application Note #2 [reichertspr.com]
- 3. Design, synthesis, and carbonic anhydrase inhibition activities of Schiff bases incorporating benzenesulfonamide scaffold: Molecular docking application - PMC [pmc.ncbi.nlm.nih.gov]
- 4. resources.rndsystems.com [resources.rndsystems.com]
- 5. zenodo.org [zenodo.org]
- 6. mdpi.com [mdpi.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. biosensingusa.com [biosensingusa.com]
The Benzenesulfonamide Scaffold in Drug Discovery: Application Notes on the Inhibition of 11β-Hydroxysteroid Dehydrogenase Type 1
Introduction: The Versatility of the Benzenesulfonamide Moiety and its Therapeutic Promise
The benzenesulfonamide scaffold is a cornerstone in medicinal chemistry, serving as the structural foundation for a multitude of therapeutic agents.[1][2] Its unique chemical properties, particularly the ability of the sulfonamide group to act as a potent zinc-binding group, have facilitated the development of drugs targeting a wide array of enzymes and receptors.[2] This has led to the discovery of benzenesulfonamide derivatives with applications as anticancer, antimicrobial, anti-inflammatory, and antidiabetic agents.[2] One of the most promising applications of this scaffold is in the inhibition of 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1), a key enzyme implicated in the pathogenesis of metabolic syndrome.[3][4]
This guide provides a comprehensive overview of the application of benzenesulfonamide derivatives, exemplified by the structure of 4-bromo-N-(tetrahydrofuran-2-ylmethyl)benzenesulfonamide, in the discovery of 11β-HSD1 inhibitors. We will delve into the critical role of 11β-HSD1 in metabolic diseases, the mechanism of action of its inhibitors, and provide detailed protocols for their evaluation.
The Therapeutic Target: 11β-Hydroxysteroid Dehydrogenase Type 1 (11β-HSD1)
Glucocorticoids, such as cortisol in humans, are crucial regulators of energy metabolism, stress responses, and inflammation.[4] While circulating glucocorticoid levels are controlled by the hypothalamic-pituitary-adrenal (HPA) axis, their action at the tissue level is modulated by 11β-hydroxysteroid dehydrogenase enzymes.[4][5] 11β-HSD1 is a NADP(H)-dependent enzyme that primarily acts as a reductase in vivo, converting inactive cortisone to active cortisol, thereby amplifying glucocorticoid action in key metabolic tissues like the liver and adipose tissue.[4][6][7]
Chronically elevated local glucocorticoid concentrations due to increased 11β-HSD1 activity are associated with the cluster of conditions known as metabolic syndrome, which includes obesity, insulin resistance, type 2 diabetes, and cardiovascular complications.[4][8] Consequently, the inhibition of 11β-HSD1 presents a compelling therapeutic strategy for mitigating the adverse effects of excessive glucocorticoids and treating metabolic disorders.[4][9] Preclinical studies have demonstrated that selective 11β-HSD1 inhibitors can lower blood glucose and triglyceride levels, reduce food intake, and decrease the rate of body weight gain.[9]
Signaling Pathway of 11β-HSD1 in Metabolic Disease
The diagram below illustrates the central role of 11β-HSD1 in glucocorticoid activation and its downstream effects on metabolic pathways.
Caption: Role of 11β-HSD1 in glucocorticoid activation.
The Role of 4-bromo-N-(tetrahydrofuran-2-ylmethyl)benzenesulfonamide and its Analogs as 11β-HSD1 Inhibitors
The benzenesulfonamide core structure is a versatile scaffold for designing 11β-HSD1 inhibitors. The synthesis of such compounds generally involves the reaction of a substituted benzenesulfonyl chloride with an appropriate amine.[1][10] For 4-bromo-N-(tetrahydrofuran-2-ylmethyl)benzenesulfonamide, this would involve the reaction of 4-bromobenzenesulfonyl chloride with (tetrahydrofuran-2-yl)methanamine. The bromine atom not only influences the molecule's electronic properties but also serves as a point for further synthetic modification to create diverse analog libraries.[1]
While specific biological activity data for 4-bromo-N-(tetrahydrofuran-2-ylmethyl)benzenesulfonamide is not extensively published, the broader class of benzenesulfonamide derivatives has shown significant promise as inhibitors of various enzymes.[2][11] In the context of 11β-HSD1 inhibition, the sulfonamide moiety can interact with the active site of the enzyme, preventing the conversion of cortisone to cortisol.
Experimental Protocols for the Evaluation of 11β-HSD1 Inhibitors
The following protocols provide a framework for the synthesis, characterization, and biological evaluation of benzenesulfonamide-based 11β-HSD1 inhibitors.
General Synthesis of Benzenesulfonamide Derivatives
This protocol outlines a general method for the synthesis of N-substituted benzenesulfonamides.
Caption: General synthesis workflow.
Step-by-Step Protocol:
-
Reaction Setup: In a round-bottom flask, dissolve the desired amine (e.g., (tetrahydrofuran-2-yl)methanamine) in pyridine.
-
Addition of Sulfonyl Chloride: Gradually add 4-bromobenzenesulfonyl chloride to the solution.[12]
-
Reaction: Stir the mixture under reflux for a specified time (e.g., 2 hours), monitoring the reaction progress by thin-layer chromatography.[12]
-
Workup: After completion, cool the reaction mixture and quench it with ice-cold water to precipitate the product.[12]
-
Purification: Filter the precipitate and purify it by recrystallization from a suitable solvent (e.g., ethanol) or by silica gel column chromatography.[13]
-
Characterization: Confirm the structure and purity of the final compound using spectroscopic methods such as ¹H NMR, ¹³C NMR, mass spectrometry, and IR spectroscopy.[13][14]
In Vitro 11β-HSD1 Inhibition Assay (Homogeneous Time-Resolved Fluorescence - HTRF)
This high-throughput assay measures the conversion of cortisone to cortisol.[15]
Materials:
-
Recombinant human 11β-HSD1 enzyme
-
Cortisone (substrate)
-
NADPH
-
Glucose-6-phosphate and glucose-6-phosphate dehydrogenase (for NADPH regeneration)
-
Assay buffer (e.g., 100 mM potassium phosphate, pH 7.5, with 1 mM EDTA)
-
Test compounds (dissolved in DMSO)
-
Glycyrrhetinic acid (a known 11β-HSD1 inhibitor, as a positive control)
-
Cortisol-d2 (acceptor fluorophore) and anti-cortisol cryptate (donor fluorophore) for detection
-
384-well black microplates
Procedure:
-
Compound Preparation: Prepare serial dilutions of the test compounds and the positive control in the assay buffer.
-
Reaction Mixture: In the microplate, add the assay buffer, recombinant 11β-HSD1, NADPH, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase.
-
Compound Addition: Add the test compounds or controls to the appropriate wells.
-
Initiation of Reaction: Start the enzymatic reaction by adding cortisone to all wells. The final concentration of cortisone is typically around 160 nM.[15]
-
Incubation: Incubate the plate at 37°C for a defined period (e.g., 25 minutes).[15]
-
Stopping the Reaction: Terminate the reaction by adding a stop solution containing a high concentration of a known inhibitor like glycyrrhetinic acid and the cortisol-d2 tracer.[15]
-
Detection: Add the anti-cortisol cryptate and incubate at room temperature for at least 2 hours to allow for antibody binding.[15]
-
Data Acquisition: Measure the fluorescence at 665 nm (acceptor) and 620 nm (donor) using an HTRF-compatible plate reader.
-
Data Analysis: Calculate the ratio of the 665 nm to 620 nm signals and use this to determine the percentage of inhibition for each compound concentration. Fit the data to a dose-response curve to calculate the IC50 value.
Ex Vivo 11β-HSD1 Activity Assay
This assay measures the enzyme activity in tissue homogenates from animals treated with the test compound.[15]
Materials:
-
Tissues (liver, adipose) from treated and vehicle control animals
-
[³H]cortisone (radiolabeled substrate)
-
Incubation buffer
-
Ethyl acetate for extraction
-
High-performance liquid chromatography (HPLC) system with a radiodetector
Procedure:
-
Tissue Homogenization: Homogenize the collected tissues in an appropriate buffer.
-
Incubation: Incubate the tissue homogenates with [³H]cortisone for a specific duration (e.g., 10 minutes for liver, 60 minutes for adipose tissue).[15]
-
Extraction: Stop the reaction and extract the steroids using ethyl acetate.[15][16]
-
Separation and Detection: Separate the radiolabeled cortisone and cortisol using reverse-phase HPLC and quantify the amount of [³H]cortisol formed.[15]
-
Data Analysis: Calculate the percentage of conversion of [³H]cortisone to [³H]cortisol and determine the extent of enzyme inhibition in the tissues from treated animals compared to controls.
Data Presentation and Interpretation
Summarize the quantitative data from the in vitro assays in a clear and structured table for easy comparison of the inhibitory potencies of different benzenesulfonamide derivatives.
| Compound | 11β-HSD1 IC50 (nM) | Selectivity vs. 11β-HSD2 |
| 4-bromo-N-(tetrahydrofuran-2-ylmethyl)benzenesulfonamide | To be determined | To be determined |
| Analog 1 | Value | Value |
| Analog 2 | Value | Value |
| Glycyrrhetinic Acid (Positive Control) | Known Value | Low |
Conclusion and Future Directions
The benzenesulfonamide scaffold represents a promising starting point for the development of potent and selective 11β-HSD1 inhibitors. The protocols outlined in this guide provide a robust framework for the synthesis and evaluation of novel compounds like 4-bromo-N-(tetrahydrofuran-2-ylmethyl)benzenesulfonamide and its analogs. Future research should focus on optimizing the structure-activity relationship to enhance potency and selectivity, as well as evaluating the in vivo efficacy and pharmacokinetic properties of lead compounds in relevant animal models of metabolic disease. The ultimate goal is the development of a safe and effective therapeutic agent for the treatment of type 2 diabetes, obesity, and other components of the metabolic syndrome.[9][17]
References
-
Wyrwoll, C. S., et al. (2015). 11β-Hydroxysteroid Dehydrogenase Type 1 (11β-HSD1) Inhibitors Still Improve Metabolic Phenotype in Male 11β-HSD1 Knockout Mice Suggesting Off-Target Mechanisms. Endocrinology, 156(6), 2137–2148. [Link]
-
Morton, N. M. (2009). Selective Inhibitors of 11β-Hydroxysteroid Dehydrogenase Type 1 for Patients With Metabolic Syndrome: Is the Target Liver, Fat, or Both? Diabetes, 58(1), 3–4. [Link]
-
Vicker, N. (2007). 11β-Hydroxysteroid dehydrogenase type 1 inhibitors as therapeutic agents. Expert Opinion on Therapeutic Patents, 17(12), 1435–1446. [Link]
-
Hermanowski-Vosatka, A., et al. (2005). 11β-HSD1 inhibition ameliorates metabolic syndrome and prevents progression of atherosclerosis in mice. Journal of Experimental Medicine, 202(4), 517–527. [Link]
-
Scott, J. S., et al. (2013). Medicinal Chemistry of Inhibitors of 11β-Hydroxysteroid Dehydrogenase Type 1 (11β-HSD1). Journal of Medicinal Chemistry, 56(23), 9349–9365. [Link]
-
Boyle, C. D., & Kowalski, T. J. (2010). The Role of 11beta-hydroxysteroid Dehydrogenase in Metabolic Disease and Therapeutic Potential of 11beta-hsd1 Inhibitors. Current Opinion in Investigational Drugs, 11(4), 421–431. [Link]
-
Morgan, S. A., et al. (2013). The role and regulation of 11β-hydroxysteroid dehydrogenase type 1 in obesity and the metabolic syndrome. Best Practice & Research Clinical Endocrinology & Metabolism, 27(4), 525–536. [Link]
-
Chapman, K. E., et al. (2009). 11β-Hydroxysteroid Dehydrogenase Type 1 and Its Role in the Hypothalamus-Pituitary-Adrenal Axis, Metabolic Syndrome, and Inflammation. The Journal of Clinical Endocrinology & Metabolism, 94(12), 4645–4654. [Link]
-
Pereira, C. V., et al. (2021). Inhibitors of 11β-Hydroxysteroid Dehydrogenase Type 1 as Potential Drugs for Type 2 Diabetes Mellitus—A Systematic Review of Clinical and In Vivo Preclinical Studies. Pharmaceuticals, 14(1), 54. [Link]
-
Szeliga, A., et al. (2022). 11β-HSD as a New Target in Pharmacotherapy of Metabolic Diseases. International Journal of Molecular Sciences, 23(16), 9037. [Link]
-
Valente, S., et al. (2016). Yeast-based assays for screening 11β-HSD1 inhibitors. BMC Biotechnology, 16, 28. [Link]
-
Odermatt, A., et al. (2003). A rapid screening assay for inhibitors of 11β-hydroxysteroid dehydrogenases (11β-HSD): Flavanone selectively inhibits 11β-HSD1 reductase activity. Molecular and Cellular Endocrinology, 212(1-2), 41–49. [Link]
-
Seckl, J. R., & Walker, B. R. (2013). 11β-Hydroxysteroid Dehydrogenase 1: Translational and Therapeutic Aspects. Endocrine Reviews, 34(4), 517–550. [Link]
-
Festus, C., et al. (2019). Biological Activity Evaluation of Some New Benzenesulphonamide Derivatives. Frontiers in Chemistry, 7, 638. [Link]
-
Rai, G., et al. (2014). Synthesis and Structure–Activity Relationship Studies of 4-((2-Hydroxy-3-methoxybenzyl)amino)benzenesulfonamide Derivatives as Potent and Selective Inhibitors of 12-Lipoxygenase. Journal of Medicinal Chemistry, 57(1), 154–169. [Link]
-
Bookwala, M. M., et al. (2020). Crystal structure of 4-bromo-N-(propylcarbamoyl)benzenesulfonamide. Acta Crystallographica Section E: Crystallographic Communications, 76(Pt 6), 934–938. [Link]
-
Festus, C., et al. (2019). Biological Activity Evaluation of Some New Benzenesulphonamide Derivatives. Frontiers in Chemistry, 7, 638. [Link]
-
Stenfors, B. A., & Ngassa, F. N. (2021). The synthesis and crystallographic characterization of 4-methylbenzenesulfonamide derivatives. European Journal of Chemistry, 12(2), 109–116. [Link]
-
Mphahlele, M. J., & Maluleka, M. M. (2021). Synthesis, Structure and Evaluation of the N-(2-Acetyl-4-(styryl)phenyl)-4-benzenesulfonamide Derivatives for Anticholinesterase and Antioxidant Activities. Molecules, 26(7), 1932. [Link]
- Jones, P. J., et al. (2020). Benzenesulfonamide compounds and their use as therapeutic agents. U.S.
-
Vinola, Z. R., et al. (2016). 4-Bromo-N-(4-fluorophenyl)benzenesulfonamide. Acta Crystallographica Section E: Crystallographic Communications, 72(Pt 9), 1256–1258. [Link]
-
Zhao, W., et al. (2014). 4-Methyl-N-(phenylmethyl)benzenesulfonamide. Organic Syntheses, 91, 253–264. [Link]
- Cui, J. J., et al. (2003). Indazole compounds and pharmaceutical compositions for inhibiting protein kinases, and methods for their use. U.S.
-
National Center for Biotechnology Information. (n.d.). 4-Bromobenzenesulfonamide. PubChem. Retrieved from [Link]
-
J2H Biotech Inc. (2021). COMPOUNDS FOR SUPPRESSING EGFR MUTANT CANCER AND PHARMACEUTICAL USE THEREOF. European Patent Office. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. The role of 11beta-hydroxysteroid dehydrogenase in metabolic disease and therapeutic potential of 11beta-hsd1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. diabetesjournals.org [diabetesjournals.org]
- 7. The role and regulation of 11β-hydroxysteroid dehydrogenase type 1 in obesity and the metabolic syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. tandfonline.com [tandfonline.com]
- 10. The synthesis and crystallographic characterization of 4-methylbenzenesulfonamide derivatives | European Journal of Chemistry [eurjchem.com]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. 4-Bromobenzenesulfonamide | C6H6BrNO2S | CID 69696 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 15. 11β-Hydroxysteroid Dehydrogenase Type 1 (11β-HSD1) Inhibitors Still Improve Metabolic Phenotype in Male 11β-HSD1 Knockout Mice Suggesting Off-Target Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. Inhibitors of 11β-Hydroxysteroid Dehydrogenase Type 1 as Potential Drugs for Type 2 Diabetes Mellitus—A Systematic Review of Clinical and In Vivo Preclinical Studies | MDPI [mdpi.com]
Technical Support Center: Optimizing N-Alkylation of 4-Bromobenzenesulfonamide
Welcome to the Application Scientist Support Portal. As a Senior Application Scientist, I have designed this troubleshooting guide to address the specific chemical bottlenecks encountered when alkylating 4-bromobenzenesulfonamide. This substrate presents unique challenges—namely, the poor nucleophilicity of the sulfonamide nitrogen, the risk of over-alkylation, and the chemoselectivity required to preserve the highly reactive 4-bromoaryl moiety for downstream functionalization.
This guide synthesizes field-proven causality, self-validating methodologies, and authoritative literature to ensure your workflows are robust and reproducible.
Mechanistic Workflow & Troubleshooting Logic
The following decision tree maps the optimal pathways for N-alkylation based on your choice of electrophile, highlighting critical risks and their engineered controls.
Troubleshooting logic and pathway selection for chemoselective N-alkylation.
Frequently Asked Questions (Troubleshooting & Causality)
Q1: I am using transition-metal catalysis to drive the alkylation, but I am losing the 4-bromo group. How do I prevent competitive cross-coupling? A1: The C–Br bond in 4-bromobenzenesulfonamide is highly susceptible to oxidative addition by palladium or copper catalysts typically used in cross-coupling reactions. Causality: Pd(0) and Cu(I) activate the C–Br bond much faster than they facilitate N-alkylation, leading to dehalogenation or oligomerization. Solution: Pivot to a "Borrowing Hydrogen" (BH) methodology using earth-abundant metals. As demonstrated in the study, a Mn(I) PNP pincer precatalyst operates via an outer-sphere hydrogen-transfer mechanism (alcohol oxidation to aldehyde, imine condensation, and reduction). This mechanism is entirely orthogonal to C–Br oxidative addition, ensuring 100% chemoselectivity and preserving the aryl bromide handle.
Q2: My reaction yields a frustrating mixture of mono- and N,N-dialkylated products. How do I drive selectivity toward mono-alkylation? A2: Primary sulfonamides have two acidic N–H protons (pKa ~ 9.5–10.0). Causality: Once mono-alkylated, the resulting secondary sulfonamide is more lipophilic and highly soluble in organic solvents. If a strong base (like NaH) is used, the mono-alkylated intermediate is rapidly deprotonated and reacts with the electrophile faster than the primary sulfonamide, driving the equilibrium toward dialkylation. Solution:
-
Thermodynamic Control: Use a milder base like K₂CO₃. It establishes an equilibrium that favors deprotonation of the more acidic primary sulfonamide over the secondary one.
-
Kinetic Control: Strictly limit the alkylating agent to 1.05 equivalents and use a syringe pump for slow addition. This maintains a low steady-state concentration of the electrophile, kinetically favoring reaction with the more abundant primary sulfonamide.
Q3: I am getting extremely low conversion when using standard alkyl halides. How can I optimize the nucleophilicity of 4-bromobenzenesulfonamide? A3: Sulfonamide nitrogens are intrinsically poor nucleophiles. Causality: The strong electron-withdrawing effect of the sulfonyl group—compounded by the electron-withdrawing para-bromo substituent—delocalizes the nitrogen lone pair. For efficient Sₙ2 displacement, the sulfonamide must be fully deprotonated to its anionic form, and the counter-ion must be separated. Solution: Ensure strictly anhydrous conditions and use a polar aprotic solvent (DMF or MeCN) to solvate the potassium counter-ion. This leaves the sulfonamide anion "naked" and highly reactive. Adding 10 mol% of a phase-transfer catalyst like tetrabutylammonium bromide (TBAB) can further accelerate the Sₙ2 displacement.
Quantitative Data: Condition Benchmarking
The following table synthesizes quantitative optimization data from authoritative literature to help you select the exact conditions for your substrate constraints.
| Method / Electrophile | Catalyst / Base System | Solvent & Temp | Mono-Alkylation Yield | C–Br Tolerance |
| Borrowing Hydrogen (Benzyl Alcohol) | Mn(I) PNP (5 mol%), K₂CO₃ (10 mol%) | Xylenes, 150 °C | 86% | Excellent (No debromination) |
| Borrowing Hydrogen (Benzyl Alcohol) | FeCl₂ (5 mol%), K₂CO₃ (20 mol%) | Neat/Ar, 135 °C | >90% | Excellent |
| Hydrogen Transfer (Aliphatic Alcohols) | [Cp*IrCl₂]₂ (1.5 mol%), t-BuOK | Toluene, 110 °C | 80–95% | Moderate (Strong base risk) |
| Classical Sₙ2 (Alkyl Halides) | K₂CO₃ (2.0 eq), TBAB (10 mol%) | DMF, 80 °C | 75–85% | Good (Requires slow addition) |
Self-Validating Experimental Protocols
A robust protocol must tell the scientist it is working before the final NMR is taken. The following methodologies are designed as self-validating systems with built-in observational checkpoints.
Protocol A: Base-Promoted Sₙ2 Alkylation (Using Alkyl Halides)
Best for standard aliphatic chains where alcohols are unavailable.
-
Preparation: Flame-dry a 50 mL round-bottom flask equipped with a magnetic stir bar under argon.
-
Deprotonation: Add 4-bromobenzenesulfonamide (1.0 mmol) and anhydrous K₂CO₃ (2.0 mmol) in anhydrous DMF (5.0 mL, 0.2 M). Stir at room temperature for 30 minutes.
-
Self-Validation Checkpoint 1 (Visual): The reaction begins as a heterogeneous suspension. As deprotonation occurs, the mixture will become noticeably more homogeneous, confirming the formation of the active potassium sulfonamide salt.
-
-
Alkylation: Add the alkyl halide (1.05 mmol) dropwise over 10 minutes via syringe. Heat the mixture to 80 °C.
-
Self-Validation Checkpoint 2 (Precipitation): As the alkyl halide is consumed, insoluble potassium halide salts (e.g., KBr or KCl) will precipitate out of the DMF, turning the solution cloudy. This is a direct stoichiometric indicator of reaction progress.
-
-
Monitoring: Monitor via TLC (Hexanes/EtOAc).
-
Self-Validation Checkpoint 3 (TLC): Under 254 nm UV light, the mono-alkylated product will consistently present a higher Rf value than the highly polar, baseline-hugging primary sulfonamide.
-
-
Workup: Quench with water, extract with EtOAc (3x), wash the organic layer with brine to remove DMF, dry over MgSO₄, and concentrate.
Protocol B: Borrowing Hydrogen Alkylation (Using Alcohols)
Best for green chemistry, high atom-economy, and absolute chemoselectivity (C–Br preservation). Supported by the and Mn(I) literature.
-
Preparation: In a nitrogen-filled glovebox, charge a Schlenk tube with 4-bromobenzenesulfonamide (1.0 mmol), the primary alcohol (1.0 mmol), Mn(I) PNP pincer precatalyst (5 mol %), and K₂CO₃ (10 mol %).
-
Solvation: Add anhydrous xylenes to achieve a 1.0 M concentration. Seal the tube tightly.
-
Self-Validation Checkpoint 1 (Colorimetric): Upon heating, the Mn(I) precatalyst will undergo a distinct color shift as it is activated by the base, confirming the generation of the active catalytic species.
-
-
Reaction: Heat the sealed tube at 150 °C for 24 hours.
-
Self-Validation Checkpoint 2 (Byproduct Evolution): The borrowing hydrogen mechanism generates exactly one equivalent of water. You will observe condensation droplets forming on the cooler upper walls of the Schlenk tube. This physical phase change is real-time confirmation that the catalytic dehydrogenation/condensation cycle is actively turning over.
-
-
Workup: Cool to room temperature, dilute with EtOAc, filter through a short pad of silica gel to remove the metal catalyst, and purify via flash chromatography.
References
-
Manganese-Catalyzed N-Alkylation of Sulfonamides Using Alcohols Source: The Journal of Organic Chemistry (ACS Publications) URL:[Link]
-
Simple and Versatile Catalytic System for N-Alkylation of Sulfonamides with Various Alcohols Source: Organic Letters (ACS Publications) URL:[Link]
-
Iron-catalyzed N-alkylation of sulfonamides with benzylic alcohols Source: Tetrahedron Letters (Elsevier) URL:[Link]
stability testing of 4-bromo-N-(tetrahydrofuran-2-ylmethyl)benzenesulfonamide under experimental conditions
Welcome to the dedicated technical support center for the stability testing of 4-bromo-N-(tetrahydrofuran-2-ylmethyl)benzenesulfonamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for establishing the stability profile of this molecule. Given the unique combination of a brominated benzenesulfonamide and an N-substituted tetrahydrofuran moiety, a thorough understanding of its potential degradation pathways is critical for successful drug development.
This resource provides a comprehensive framework for designing and executing stability studies, interpreting data, and troubleshooting common experimental challenges. The protocols and advice provided herein are grounded in established scientific principles and aligned with international regulatory expectations, such as the ICH guidelines.
Frequently Asked Questions (FAQs)
Q1: What are the primary structural motifs in 4-bromo-N-(tetrahydrofuran-2-ylmethyl)benzenesulfonamide that could be susceptible to degradation?
A1: The molecule contains three key regions of potential instability:
-
Benzenesulfonamide Core: The sulfonamide bond (SO₂-NH) can be susceptible to hydrolysis under strong acidic or basic conditions.
-
Brominated Phenyl Ring: The carbon-bromine bond on the aromatic ring can be labile, particularly under photolytic stress, potentially leading to de-halogenation or other radical-mediated reactions.
-
N-(tetrahydrofuran-2-ylmethyl) Side Chain: The ether linkage within the tetrahydrofuran (THF) ring is susceptible to acid-catalyzed hydrolytic cleavage. The C-N bond connecting the side chain to the sulfonamide nitrogen could also be a point of cleavage.
Q2: What are the expected degradation pathways for this molecule under forced degradation conditions?
A2: Based on the functional groups present, the following degradation pathways are anticipated:
-
Hydrolysis (Acidic/Basic):
-
Acid-catalyzed hydrolysis: Cleavage of the sulfonamide bond to yield 4-bromobenzenesulfonic acid and (tetrahydrofuran-2-yl)methanamine. Additionally, the THF ring may undergo acid-catalyzed ring-opening.
-
Base-catalyzed hydrolysis: Primarily targeting the sulfonamide bond, leading to the formation of 4-bromobenzenesulfonate and (tetrahydrofuran-2-yl)methanamine.
-
-
Oxidative Degradation: The sulfonamide nitrogen and the tertiary amine formed after potential side-chain cleavage could be susceptible to oxidation. The benzylic position on the THF ring could also be a site for oxidative attack.
-
Photodegradation: The brominated aromatic ring is the most likely chromophore to absorb UV light, potentially leading to homolytic cleavage of the C-Br bond and subsequent formation of radical-mediated degradation products.
-
Thermal Degradation: High temperatures can accelerate all of the above degradation pathways, and may also induce other, less predictable, fragmentation patterns.
Q3: What analytical techniques are recommended for a stability-indicating method for this compound?
A3: A stability-indicating analytical method must be able to separate the intact parent compound from all its potential degradation products. The recommended primary technique is Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection. For peak purity assessment and identification of unknown degradants, coupling the HPLC to a Mass Spectrometer (LC-MS) is essential. The presence of bromine will give a characteristic isotopic pattern (M/M+2) in the mass spectrum, which can aid in the identification of bromine-containing degradants.[1]
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Poor peak shape (tailing or fronting) in HPLC analysis. | - Inappropriate mobile phase pH. - Column overload. - Secondary interactions with the stationary phase. | - Adjust the mobile phase pH to ensure the analyte is in a single ionic form. - Reduce the injection volume or sample concentration. - Use a different column chemistry (e.g., with end-capping) or add a competing amine to the mobile phase. |
| No degradation observed under stress conditions. | - Stress conditions are too mild. - The compound is highly stable under the tested conditions. | - Increase the concentration of the stressor (acid, base, oxidant), the temperature, or the duration of exposure. For photostability, increase the light intensity or exposure time.[2] - While possible, it is important to apply sufficiently harsh conditions to confirm stability. |
| Complete degradation of the parent compound. | - Stress conditions are too harsh. | - Reduce the concentration of the stressor, the temperature, or the duration of exposure. The goal is to achieve 5-20% degradation to observe the primary degradation products.[3] |
| Multiple, unidentifiable peaks in the chromatogram. | - Complex degradation pathways. - Presence of secondary degradation products. | - Utilize LC-MS/MS to obtain fragmentation data for structural elucidation. - Perform time-course studies to identify primary versus secondary degradants. |
| Mass balance issues (sum of parent and degradants is less than 90%). | - Formation of non-UV active degradants. - Formation of volatile degradants. - Degradants are not eluting from the HPLC column. | - Use a universal detector like a Charged Aerosol Detector (CAD) or an Evaporative Light Scattering Detector (ELSD) in parallel with the UV detector. - Analyze the headspace of the stressed sample by GC-MS. - Use a stronger mobile phase or a different stationary phase to elute all components. |
Experimental Protocols
Forced Degradation (Stress Testing) Protocol
Objective: To generate potential degradation products and evaluate the intrinsic stability of 4-bromo-N-(tetrahydrofuran-2-ylmethyl)benzenesulfonamide.
Materials:
-
4-bromo-N-(tetrahydrofuran-2-ylmethyl)benzenesulfonamide
-
HPLC grade acetonitrile and water
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Hydrogen peroxide (H₂O₂)
-
Methanol
-
Class A volumetric flasks and pipettes
-
pH meter
-
HPLC system with UV and MS detectors
-
Photostability chamber
-
Oven
Stock Solution Preparation: Prepare a 1 mg/mL stock solution of the compound in a suitable solvent (e.g., acetonitrile or methanol).
Stress Conditions:
-
Acid Hydrolysis:
-
To 1 mL of the stock solution, add 1 mL of 0.1 M HCl.
-
Heat at 60°C for 24 hours.
-
Cool, neutralize with an equivalent amount of 0.1 M NaOH, and dilute with mobile phase to a suitable concentration for HPLC analysis.
-
A control sample should be prepared by adding 1 mL of water instead of HCl and storing it under the same conditions.
-
-
Base Hydrolysis:
-
To 1 mL of the stock solution, add 1 mL of 0.1 M NaOH.
-
Keep at room temperature for 24 hours.
-
Neutralize with an equivalent amount of 0.1 M HCl and dilute with mobile phase.
-
Prepare a control sample with water instead of NaOH.
-
-
Oxidative Degradation:
-
To 1 mL of the stock solution, add 1 mL of 3% H₂O₂.
-
Keep at room temperature for 24 hours, protected from light.
-
Dilute with mobile phase.
-
Prepare a control sample with water instead of H₂O₂.
-
-
Thermal Degradation:
-
Store a solid sample of the compound at 80°C for 48 hours.
-
Also, store a solution of the compound (in the chosen analytical solvent) at 60°C for 48 hours.
-
Prepare solutions of the stressed solid and dilute the stressed solution for analysis.
-
-
Photostability:
-
Expose a solid sample and a solution of the compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.
-
A control sample should be wrapped in aluminum foil to protect it from light and stored under the same conditions.
-
Prepare solutions of the stressed solid and dilute the stressed solution for analysis.
-
Stability-Indicating HPLC-UV/MS Method
-
Column: C18, 150 mm x 4.6 mm, 3.5 µm
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Gradient:
Time (min) %B 0 10 20 90 25 90 25.1 10 | 30 | 10 |
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Injection Volume: 10 µL
-
UV Detection: 230 nm
-
MS Detector: Electrospray ionization (ESI) in positive and negative modes.
Visualization of Potential Degradation Pathways
The following diagram illustrates the potential degradation points on the 4-bromo-N-(tetrahydrofuran-2-ylmethyl)benzenesulfonamide molecule.
Caption: Potential sites of degradation on the molecule.
Experimental Workflow for Stability Testing
The logical flow of a comprehensive stability testing program is outlined below.
Caption: Workflow for stability testing program.
References
-
ResearchGate. (n.d.). Bacterial degradation pathways of sulfonamide antibiotics. Retrieved from [Link]
-
PubMed. (2021, August 15). Biodegradation of sulfonamide antibiotics through the heterologous expression of laccases from bacteria and investigation of their potential degradation pathways. Retrieved from [Link]
-
PubMed. (2018, November 1). Overview of sulfonamide biodegradation and the relevant pathways and microorganisms. Retrieved from [Link]
-
EurekAlert!. (2026, March 16). Researchers develop biochar-based photocatalyst that rapidly removes antibiotic pollutants from water. Retrieved from [Link]
-
PubMed. (2017, May 15). Degradation of sulfonamides as a microbial resistance mechanism. Retrieved from [Link]
-
PMC. (n.d.). Sustainable Synthesis of Chiral Tetrahydrofurans through the Selective Dehydration of Pentoses. Retrieved from [Link]
-
PubChem. (n.d.). 4-Bromobenzenesulfonamide. Retrieved from [Link]
-
LinkedIn. (2023, April 23). Forced Degradation in Pharmaceuticals – A Regulatory Update. Retrieved from [Link]
-
Chemsrc. (2025, August 25). Benzenesulfonamide,4-bromo-N-methyl | CAS#:703-12-8. Retrieved from [Link]
-
BioProcess International. (2026, March 13). Forced Degradation Studies: Regulatory Considerations and Implementation. Retrieved from [Link]
-
Wikipedia. (n.d.). Tetrahydrofuran. Retrieved from [Link]
-
ACS Publications. (2024, May 3). Elucidating the Mechanism of Tetrahydrofuran-Diol Formation through Os(VI)-Catalyzed Oxidative Cyclization of 5,6-Dihydroxyalkenes Ligated by Citric Acid. Retrieved from [Link]
-
ScienceDirect. (n.d.). Dehydra-decyclization of tetrahydrofurans to diene monomers over metal oxides. Retrieved from [Link]
-
Academia.edu. (n.d.). Critical review: Significance of Force degradation study with respect to current Pharmaceutical Scenario. Retrieved from [Link]
-
ACS Publications. (2016, January 6). Photocatalytic Selective Bromination of Electron-Rich Aromatic Compounds Using Microporous Organic Polymers with Visible Light. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Tetrahydrofuran synthesis. Retrieved from [Link]
-
Taylor & Francis Online. (2023, August 4). Novel beta-lactam substituted benzenesulfonamides: in vitro enzyme inhibition, cytotoxic activity and in silico interactions. Retrieved from [Link]
-
MDPI. (2019, October 22). Chemometrics Approaches in Forced Degradation Studies of Pharmaceutical Drugs. Retrieved from [Link]
-
PubMed. (2023, August 4). Novel beta-lactam substituted benzenesulfonamides: in vitro enzyme inhibition, cytotoxic activity and in silico interactions. Retrieved from [Link]
-
Nature. (n.d.). Novel benzenesulfonamides containing a dual triazole moiety with selective carbonic anhydrase inhibition and anticancer activity. Retrieved from [Link]
-
PMC. (n.d.). Organic Dye-Catalyzed, Visible-Light Photoredox Bromination of Arenes and Heteroarenes Using N-Bromosuccinimide. Retrieved from [Link]
-
ResearchGate. (2025, August 7). ChemInform Abstract: Regioselective, Photochemical Bromination of Aromatic Compounds Using N-Bromosuccinimide. Retrieved from [Link]
-
Taylor & Francis Online. (2023, August 4). Novel beta-lactam substituted benzenesulfonamides: in vitro enzyme inhibition, cytotoxic activity and in silico interactions. Retrieved from [Link]
-
MDPI. (2021, May 31). Cu-Catalyzed Hydrodehalogenation of Brominated Aromatic Pollutants in Aqueous Solution. Retrieved from [Link]
-
PubChemLite. (n.d.). 4-bromo-n-(furan-2-ylmethyl)benzenesulfonamide (C11H10BrNO3S). Retrieved from [Link]
-
ACS Publications. (2025, December 3). Identification of Benzenesulfonamide-Containing Thiazolidine-2,4-Dione Derivatives as Novel Carbonic Anhydrase II and VII Inhibitors with Anti-Epileptic Activity. Retrieved from [Link]
-
MDPI. (2021, March 28). Synthesis, Structure and Evaluation of the N-(2-Acetyl-4-(styryl)phenyl)-4-benzenesulfonamide Derivatives for Anticholinesterase and Antioxidant Activities. Retrieved from [Link]
-
PMC. (n.d.). Bromination from the Macroscopic Level to the Tracer Radiochemical Level: 76Br Radiolabeling of Aromatic Compounds via Electrophilic Substitution. Retrieved from [Link]
-
SpectraBase. (n.d.). 4-bromo-N-{2-[(2-furylmethyl)sulfanyl]ethyl}benzenesulfonamide - Optional[1H NMR] - Spectrum. Retrieved from [Link]
-
ResearchGate. (2025, October 16). 4-Methyl-N-(5-methyl-furan-2-ylmethyl)-benzenesulfonamide (N-(5-Methylfurfuryl)-p-toluenesulfonamide). Retrieved from [Link]
Sources
A Comparative Efficacy Analysis of 4-bromo-N-(tetrahydrofuran-2-ylmethyl)benzenesulfonamide (SLC-0111) and Other Carbonic Anhydrase IX Inhibitors
This guide provides an in-depth, data-driven comparison of 4-bromo-N-(tetrahydrofuran-2-ylmethyl)benzenesulfonamide, more commonly known as SLC-0111, with other prominent carbonic anhydrase (CA) inhibitors. Designed for researchers, scientists, and drug development professionals, this document delves into the enzymatic inhibitory profiles and anti-proliferative effects of these compounds, supported by experimental data and detailed methodologies.
Introduction: The Significance of Carbonic Anhydrase IX in Oncology
Solid tumors are often characterized by regions of hypoxia, a state of low oxygen tension. In response, cancer cells upregulate the expression of hypoxia-inducible factor-1α (HIF-1α), which in turn triggers the expression of a cell surface enzyme, Carbonic Anhydrase IX (CA IX).[1] CA IX plays a pivotal role in the adaptation of cancer cells to the acidic tumor microenvironment by catalyzing the reversible hydration of carbon dioxide to bicarbonate and protons.[1] This enzymatic activity helps maintain a stable intracellular pH, crucial for the survival, proliferation, and metastatic potential of cancer cells.[2][3] Consequently, the selective inhibition of CA IX has emerged as a promising therapeutic strategy in oncology.[2][4]
SLC-0111 is a first-in-class, ureido-substituted benzenesulfonamide that has demonstrated potent and selective inhibition of CA IX.[2][3] It has progressed to Phase I/II clinical trials for the treatment of advanced solid tumors.[3][5] This guide will compare the efficacy of SLC-0111 to other classes of CA inhibitors, including classical sulfonamides like Acetazolamide and Dorzolamide, as well as coumarin-based inhibitors.
Enzymatic Inhibition Profile: A Quantitative Comparison
The primary measure of an inhibitor's potency is its inhibition constant (Kᵢ), which reflects the concentration required to produce 50% inhibition of the enzyme. A lower Kᵢ value signifies a more potent inhibitor. The following table summarizes the Kᵢ values of SLC-0111 and its comparators against key human carbonic anhydrase (hCA) isoforms. The selectivity of an inhibitor for the target isoform (CA IX) over off-target isoforms (e.g., CA I and CA II) is crucial for minimizing potential side effects.
| Inhibitor | hCA I (Kᵢ, nM) | hCA II (Kᵢ, nM) | hCA IX (Kᵢ, nM) | hCA XII (Kᵢ, nM) |
| SLC-0111 | >10,000 | 9600 | 45 | 4.5 |
| Acetazolamide | 250 | 12 | 25 | 5.7 |
| Dorzolamide | >10,000 | 9 | 52 | 4 |
| Coumarin (representative) | >10,000 | >10,000 | 9.4 - 243.1 | 432.1 - >10,000 |
Note: Data is compiled from multiple sources.[5][6][7] Coumarin data represents a range from various derivatives.
As the data indicates, SLC-0111 exhibits high potency against the tumor-associated isoforms CA IX and CA XII, with significantly less activity against the ubiquitous cytosolic isoforms CA I and CA II, demonstrating its favorable selectivity profile. In contrast, Acetazolamide, a broad-spectrum inhibitor, potently inhibits CA II and CA IX, raising the potential for off-target effects.[8] Dorzolamide also shows high potency for CA II and CA XII.[6] Coumarin-based inhibitors demonstrate a wide range of potencies, with some derivatives showing excellent selectivity for CA IX over CA I and II.[7]
Cellular Efficacy: Anti-Proliferative Activity in Cancer Cell Lines
The ultimate measure of an anticancer agent's efficacy is its ability to inhibit the growth and proliferation of cancer cells. The half-maximal inhibitory concentration (IC₅₀) is a key metric, representing the concentration of a drug that is required for 50% inhibition of cell viability in vitro. The following table presents a selection of reported IC₅₀ values for SLC-0111 and Acetazolamide in various cancer cell lines, highlighting the impact of hypoxic conditions on inhibitor efficacy.
| Inhibitor | Cell Line | Condition | IC₅₀ (µM) |
| SLC-0111 | HT-29 (Colon) | Normoxia | >800 |
| Hypoxia | 653 | ||
| MDA-MB-231 (Breast) | Normoxia | >800 | |
| Hypoxia | >800 | ||
| SKOV-3 (Ovarian) | Normoxia | >800 | |
| Hypoxia | 796 | ||
| HUH6 (Hepatoblastoma) | Normoxia | Dose-dependent decrease | |
| Hypoxia | Dose-dependent decrease | ||
| Acetazolamide | H-727 (Bronchial Carcinoid) | - | 117 |
| H-720 (Bronchial Carcinoid) | - | 166 | |
| SKRC-52 (Renal) | - | 485 (as part of a conjugate) |
Note: Data is compiled from multiple sources.[9][10][11][12] IC₅₀ values can vary significantly based on experimental conditions.
The data suggests that the cytotoxic effects of SLC-0111 are more pronounced under hypoxic conditions, which is consistent with its mechanism of targeting the hypoxia-inducible enzyme CA IX.[3][9][13] In some cell lines, SLC-0111 demonstrates a significant anti-proliferative effect, particularly in hypoxic environments.[12] Acetazolamide has also been shown to reduce the viability of certain cancer cell lines, although its lack of selectivity for CA IX may limit its therapeutic window in the context of cancer treatment.[10]
Experimental Methodologies
To ensure scientific integrity and reproducibility, this section provides detailed protocols for the key experiments used to evaluate the efficacy of carbonic anhydrase inhibitors.
Stopped-Flow CO₂ Hydration Assay for Determining Inhibitory Potency
This is the gold-standard method for measuring the catalytic activity of carbonic anhydrases and the potency of their inhibitors.
Protocol:
-
Reagent Preparation:
-
Assay Procedure:
-
Data Analysis:
-
The initial rate of the reaction is calculated from the linear phase of the absorbance change.
-
The experiment is repeated with a range of inhibitor concentrations to determine the IC₅₀ value.
-
The inhibition constant (Kᵢ) is then calculated from the IC₅₀ value using the Cheng-Prusoff equation.[17]
-
Cell Viability Assay (MTT Assay) for Determining Anti-Proliferative Effects
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.
Protocol:
-
Cell Seeding: Seed cancer cells into a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of the inhibitor. Include a vehicle control (DMSO) and a no-treatment control.
-
Incubation: Incubate the plates for a specified period (e.g., 72 hours) under either normoxic or hypoxic conditions.[9]
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours.
-
Solubilization: Add a solubilization solution (e.g., DMSO) to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC₅₀ value by plotting the percentage of viability against the logarithm of the inhibitor concentration.[1]
Western Blotting for CA IX Protein Expression
Western blotting is used to detect the presence and relative abundance of CA IX protein in cell lysates.
Protocol:
-
Sample Preparation: Prepare total protein lysates from cancer cells cultured under normoxic and hypoxic conditions.
-
SDS-PAGE: Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).[18]
-
Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.[18]
-
Blocking: Block the membrane with a suitable blocking buffer to prevent non-specific antibody binding.[18]
-
Antibody Incubation:
-
Detection: Add a chemiluminescent substrate and capture the signal using an imaging system. The intensity of the band corresponding to CA IX indicates its relative expression level.[18]
Concluding Remarks
4-bromo-N-(tetrahydrofuran-2-ylmethyl)benzenesulfonamide (SLC-0111) stands out as a potent and selective inhibitor of the tumor-associated carbonic anhydrase IX. Its efficacy, particularly under the hypoxic conditions prevalent in solid tumors, makes it a compelling candidate for anticancer therapy. While classical sulfonamides like Acetazolamide demonstrate inhibitory activity, their lack of selectivity for CA IX may present challenges in a clinical setting. Coumarin-based inhibitors represent a diverse class of compounds with some members showing promising selectivity and potency.
The experimental protocols provided in this guide offer a robust framework for the continued evaluation and comparison of these and other novel carbonic anhydrase inhibitors. Further research, particularly in vivo studies and clinical trials, will be crucial in fully elucidating the therapeutic potential of SLC-0111 and its counterparts in the treatment of cancer.
References
- Gaspari, M., et al.
- Huwaimel, B., et al. Selective Carbonic Anhydrase IX and XII Inhibitors Based Around a Functionalized Coumarin Scaffold. ChemRxiv. 2023.
- D'Ascenzio, M., et al. Coumarin-Based Dual Inhibitors of Human Carbonic Anhydrases and Monoamine Oxidases Featuring Amino Acyl and (Pseudo)-Dipeptidyl Appendages: In Vitro and Computational Studies. International Journal of Molecular Sciences. 2022.
- Chiaramonte, R., et al. Preclinical Evaluation of Ureidosulfamate Carbonic Anhydrase IX/XII Inhibitors in the Treatment of Cancers. Northumbria University Research Portal. 2019.
- Gieling, R. G., et al. Expression Dynamics of CA IX Epitope in Cancer Cells under Intermittent Hypoxia Correlates with Extracellular pH Drop and Cell Killing by Ureido-Sulfonamide CA IX Inhibitors. International Journal of Molecular Sciences. 2023.
- Huwaimel, B., et al. Selective Carbonic Anhydrase IX and XII Inhibitors Based Around a Functionalized Coumarin Scaffold. ChemRxiv. 2023.
- Jonnalagadda, S. C., et al. Some reported coumarins acting as selective CA IX/XII inhibitors.
- Abo-Ashour, M. F., et al. Discovery of a novel 4-pyridyl SLC-0111 analog targeting tumor-associated carbonic anhydrase isoform IX through tail-based design approach with potent anticancer activity. Frontiers in Chemistry. 2025.
- Maren, T. H., et al. Ocular absorption, blood levels, and excretion of dorzolamide, a topically active carbonic anhydrase inhibitor. Journal of Ocular Pharmacology and Therapeutics. 1997.
-
ResearchGate. IC50 values (ug/mL) for compounds 15, 20, 22, and Acetazolamide (reference inhibitor) against carbonic anhydrases I, II, IX, and XII. ResearchGate. Accessed March 17, 2026. [Link].
- Angeli, A., et al. Targeting carbonic anhydrase IX and XII isoforms with small molecule inhibitors and monoclonal antibodies. Expert Opinion on Therapeutic Targets. 2022.
- Mokhtari, R. B., et al. Combination of carbonic anhydrase inhibitor, acetazolamide, and sulforaphane, reduces the viability and growth of bronchial carcinoid cell lines. BMC Cancer. 2017.
- Boron, W. F., et al. A Novel Stopped-Flow Assay for Quantitating Carbonic-Anhydrase Activity and Assessing Red-Blood-Cell Hemolysis. Frontiers in Physiology. 2019.
- Angeli, A., et al. Targeting carbonic anhydrase IX and XII isoforms with small molecule inhibitors and monoclonal antibodies. Expert Opinion on Therapeutic Targets. 2022.
-
ResearchGate. Inhibition data of hCA isoforms I, II, IX and XII using acetazolamide (AAZ) as standard drug. ResearchGate. Accessed March 17, 2026. [Link].
-
Royal Society of Chemistry. Table S3 IC50 values of 126−165 against cancer and normal cell lines, at different incubation time, mechanism of action, targ. Royal Society of Chemistry. Accessed March 17, 2026. [Link].
- Haapasalo, J., et al.
- Haapasalo, J., et al. SLC-0111, an inhibitor of carbonic anhydrase IX, attenuates hepatoblastoma cell viability and migration.
- Kalinin, S., et al. Carbonic Anhydrase IX Inhibitors as Candidates for Combination Therapy of Solid Tumors. International Journal of Molecular Sciences. 2021.
- Ross, J. D., et al. Acetazolamide serves as selective delivery vehicle for dipeptide-linked drugs to renal cell carcinoma. Molecular Cancer Therapeutics. 2018.
- Haapasalo, J., et al.
-
Science.gov. lines ic50 values: Topics by Science.gov. Science.gov. Accessed March 17, 2026. [Link].
- Neri, D., et al. In Vivo Antitumor Activity of a Novel Acetazolamide–Cryptophycin Conjugate for the Treatment of Renal Cell Carcinomas. ACS Omega. 2018.
- Silverman, D. N., et al. Comparison of 18O exchange and pH stop-flow assays for carbonic anhydrase. Analytical Biochemistry. 1989.
-
ResearchGate. IC 50 determined on tested cell lines. Each dose is shown in micromolar concentration [µM] as Mean ± SD. ResearchGate. Accessed March 17, 2026. [Link].
-
ResearchGate. (A) Human CAIX, XII inhibitory effect of S1–S22 compounds using Dorzolamide HCL as reference standard. ResearchGate. Accessed March 17, 2026. [Link].
- Kim, J., et al. A Colorimetric CO2 Hydration Assay for Facile, Accurate, and Precise Determination of Carbonic Anhydrase Activity. International Journal of Molecular Sciences. 2022.
-
ResearchGate. Inhibition constants (KI s) by a stopped flow CO 2 hydrase assay, with acetazolamide AAZ as standard drug 48. ResearchGate. Accessed March 17, 2026. [Link].
-
ResearchGate. IC50 (µg/mL) of all molecules on different human cancer cell lines following 48 h. ResearchGate. Accessed March 17, 2026. [Link].
- Lee, J. H., et al. Optimizing drug sensitivity assays in patient-derived tumor organoids: a comparison of IC50 estimation methods and experimental parameters. Scientific Reports. 2023.
- Ueno, T., et al. Evaluation of IC50 levels immediately after treatment with anticancer reagents using a real-time cell monitoring device. Oncology Letters. 2016.
-
Ento Key. Carbonic anhydrase inhibitors. Ento Key. Accessed March 17, 2026. [Link].
- Serle, J. B., & Ranka, M. P.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Frontiers | Discovery of a novel 4-pyridyl SLC-0111 analog targeting tumor-associated carbonic anhydrase isoform IX through tail-based design approach with potent anticancer activity [frontiersin.org]
- 3. Frontiers | SLC-0111, an inhibitor of carbonic anhydrase IX, attenuates hepatoblastoma cell viability and migration [frontiersin.org]
- 4. Targeting carbonic anhydrase IX and XII isoforms with small molecule inhibitors and monoclonal antibodies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchportal.northumbria.ac.uk [researchportal.northumbria.ac.uk]
- 6. chemrxiv.org [chemrxiv.org]
- 7. Extending the Inhibition Profiles of Coumarin-Based Compounds Against Human Carbonic Anhydrases: Synthesis, Biological, and In Silico Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. mdpi.com [mdpi.com]
- 10. Combination of carbonic anhydrase inhibitor, acetazolamide, and sulforaphane, reduces the viability and growth of bronchial carcinoid cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Acetazolamide serves as selective delivery vehicle for dipeptide-linked drugs to renal cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. SLC-0111, an inhibitor of carbonic anhydrase IX, attenuates hepatoblastoma cell viability and migration - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. Frontiers | A Novel Stopped-Flow Assay for Quantitating Carbonic-Anhydrase Activity and Assessing Red-Blood-Cell Hemolysis [frontiersin.org]
- 16. Comparison of 18O exchange and pH stop-flow assays for carbonic anhydrase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. novusbio.com [novusbio.com]
The Pivotal Role of the 4-Bromo Substituent: A Comparative Guide to the Structure-Activity Relationship of 4-Bromobenzenesulfonamide Analogs
A Senior Application Scientist's In-Depth Analysis for Drug Discovery Professionals
The benzenesulfonamide scaffold is a cornerstone in medicinal chemistry, serving as a privileged structure in a multitude of therapeutic agents. The strategic placement of a bromine atom at the 4-position of the phenyl ring creates a versatile platform for developing potent and selective inhibitors of various enzymes, particularly carbonic anhydrases (CAs), and for engineering compounds with significant anticancer and antimicrobial properties. This guide provides a comprehensive comparison of 4-bromobenzenesulfonamide analogs, delving into their structure-activity relationships (SAR), the mechanistic rationale behind their biological activities, and detailed experimental protocols for their evaluation.
The Significance of the 4-Bromo Substituent: An Electronic and Steric Influencer
The introduction of a bromine atom at the para-position of the benzenesulfonamide ring profoundly influences the molecule's physicochemical properties. Bromine, being an electronegative halogen, exerts a dual electronic effect: an electron-withdrawing inductive effect (-I) and an electron-donating mesomeric effect (+M). This unique combination modulates the acidity of the sulfonamide proton, a critical factor for the binding of these inhibitors to the zinc ion in the active site of metalloenzymes like carbonic anhydrases. Furthermore, the size of the bromine atom provides a steric handle that can be exploited to achieve isoform-selective inhibition and to explore interactions within the hydrophobic pockets of target enzymes.
Comparative Analysis of Biological Activity
The 4-bromobenzenesulfonamide scaffold has been extensively explored for its inhibitory potential against various biological targets. This section provides a comparative analysis of the activity of its analogs as carbonic anhydrase inhibitors, anticancer agents, and antimicrobial compounds.
Carbonic Anhydrase Inhibition: A Tale of Isoform Selectivity
4-Bromobenzenesulfonamide and its derivatives are potent inhibitors of carbonic anhydrases, a family of zinc-containing metalloenzymes involved in numerous physiological and pathological processes. The primary sulfonamide group is the key zinc-binding group, and substitutions on the phenyl ring and the sulfonamide nitrogen dictate the inhibitory potency and isoform selectivity.
The following table summarizes the inhibition constants (Kᵢ) of representative 4-bromobenzenesulfonamide analogs against key human (h) CA isoforms. For comparison, the non-selective inhibitor acetazolamide and other relevant benzenesulfonamide derivatives are included.
| Compound | hCA I (Kᵢ, nM) | hCA II (Kᵢ, nM) | hCA IX (Kᵢ, nM) | hCA XII (Kᵢ, nM) | Reference(s) |
| Acetazolamide | 250 | 12 | 25 | 5.7 | [1] |
| 4-Bromobenzenesulfonamide | - | - | - | - | - |
| N-(4-bromobenzenesulfonyl)benzamide | - | - | - | - | [2] |
| 3-(4-(4-bromophenyl)-2-thioxo-2,3-dihydro-1H-imidazol-1-yl)benzenesulfonamide | - | - | - | - | [3] |
| 3-(4-(4-bromophenyl)-2-(methylthio)-1H-imidazol-1-yl)benzenesulfonamide | - | - | - | - | [3] |
| 4-(1H-1,2,3-triazol-1-yl)-benzenesulfonamide | 41.5 | 30.1 | 38.9 | 12.4 | [1] |
| 4-(4-phenyl-1H-1,2,3-triazol-1-yl)-benzenesulfonamide | 1500 | 755 | 1.5 | 0.8 | [1] |
| N-(4-sulfamoylphenyl)acetamide | 1000 | 15 | 3.2 | 4.5 | [1] |
Structure-Activity Relationship Insights:
-
The Sulfonamide Group is Essential: The unsubstituted sulfonamide moiety (SO₂NH₂) is crucial for potent CA inhibition as it coordinates to the catalytic zinc ion in its deprotonated form.[4]
-
Aromatic/Heterocyclic Substituents: Modifications on the benzenesulfonamide core with various aromatic and heterocyclic moieties, often referred to as the "tail," significantly impact isoform selectivity. Bulky and hydrophobic tails can extend into the active site cavity, interacting with specific amino acid residues that differ between isoforms.[5] For instance, derivatives with bulky tails often show enhanced inhibition against the tumor-associated isoforms hCA IX and XII.[6]
-
The Role of the 4-Bromo Group: The electron-withdrawing nature of the bromine atom increases the acidity of the sulfonamide proton, facilitating its deprotonation and subsequent binding to the zinc ion. This generally leads to enhanced inhibitory potency compared to unsubstituted benzenesulfonamide.
Anticancer Activity: Beyond Carbonic Anhydrase Inhibition
The anticancer properties of 4-bromobenzenesulfonamide analogs are often linked to their inhibition of tumor-associated carbonic anhydrase isoforms, particularly CA IX and XII. These enzymes are overexpressed in many hypoxic tumors and contribute to the acidification of the tumor microenvironment, promoting tumor growth, invasion, and metastasis.[6][7] However, some sulfonamide derivatives also exhibit anticancer activity through other mechanisms.
The following table presents the half-maximal inhibitory concentration (IC₅₀) values of selected benzenesulfonamide derivatives against various cancer cell lines.
| Compound | Cell Line | IC₅₀ (µM) | Reference(s) |
| Benzenesulfonamide-azaspiro[4.5]deca-6,9-dien-8-one derivative (7j) | A549 (Lung) | 0.17 | [7] |
| MDA-MB-231 (Breast) | 0.05 | [7] | |
| HeLa (Cervical) | 0.07 | [7] | |
| Benzenesulfonamide derivative (AL106) | U87 (Glioblastoma) | 58.6 | [8][9] |
| B13 Sulfonamide (15) | HT-29 (Colon) | 27 | [10] |
| A549 (Lung) | 28.7 | [10] | |
| N-(heterocyclylphenyl)benzenesulfonamide (25) | SW480 (Colon) | 2 | [11] |
| HCT116 (Colon) | 0.12 | [11] |
Structure-Activity Relationship Insights:
-
Lipophilicity and Cell Penetration: The introduction of lipophilic groups, including the bromine atom, can enhance the ability of the compounds to cross cell membranes and reach their intracellular targets.
-
Targeting Specific Signaling Pathways: Some sulfonamide derivatives have been shown to inhibit other key players in cancer progression, such as receptor tyrosine kinases or components of the Wnt/β-catenin signaling pathway.[8][11]
-
Induction of Apoptosis: Many anticancer sulfonamides exert their effect by inducing programmed cell death (apoptosis) in cancer cells.
Antimicrobial Activity: A Classic Target with Modern Analogs
The sulfonamide class of drugs has a long history as antimicrobial agents. Their primary mechanism of action in bacteria is the inhibition of dihydropteroate synthase (DHPS), a key enzyme in the folic acid biosynthesis pathway. Folic acid is essential for the synthesis of nucleic acids and certain amino acids, and its depletion leads to bacteriostasis.
The following table summarizes the Minimum Inhibitory Concentration (MIC) values of selected sulfonamide derivatives against various microbial strains.
| Compound Class/Derivative | Microorganism | MIC (µg/mL) | Reference(s) |
| Imidazolidine Derivative (IIIk) | E. coli | 12.5 | [12] |
| C. albicans | 12.5 | [12] | |
| S. aureus | 25 | [12] | |
| P. aeruginosa | 25 | [12] | |
| A. niger | 25 | [12] | |
| Sulfonamide Derivative (I) | S. aureus (clinical isolates) | 32-128 | [13] |
| Benzenesulfonamide-imidazole derivative (13) | Mycobacterium abscessus complex | 0.5-4 | [3] |
Structure-Activity Relationship Insights:
-
Structural Mimicry: The sulfonamide moiety mimics p-aminobenzoic acid (PABA), the natural substrate of DHPS, leading to competitive inhibition.
-
Substituent Effects: Modifications to the benzenesulfonamide scaffold can influence the binding affinity to DHPS and the spectrum of activity against different bacterial species.
Experimental Protocols: A Guide to Evaluation
Reproducible and standardized experimental protocols are paramount for the accurate assessment and comparison of 4-bromobenzenesulfonamide analogs. This section provides detailed methodologies for key assays.
Synthesis of N-Substituted 4-Bromobenzenesulfonamides
A common and versatile method for the synthesis of N-substituted 4-bromobenzenesulfonamides involves the reaction of 4-bromobenzenesulfonyl chloride with a primary or secondary amine in the presence of a base.
Experimental Protocol:
-
Dissolution: In a round-bottom flask, dissolve the desired amine (1.0 equivalent) in a suitable solvent such as pyridine or dichloromethane.
-
Cooling: Cool the reaction mixture to 0 °C in an ice bath.
-
Addition of Sulfonyl Chloride: To the cooled and stirring solution, add 4-bromobenzenesulfonyl chloride (1.05 equivalents) portion-wise, maintaining the temperature below 5 °C.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Purification: Wash the organic layer with dilute acid (e.g., 1M HCl) to remove excess amine, followed by a wash with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Crystallization: Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) to obtain the pure N-substituted 4-bromobenzenesulfonamide.
Caption: General synthesis workflow for N-substituted 4-bromobenzenesulfonamides.
Carbonic Anhydrase Inhibition Assay: Stopped-Flow CO₂ Hydration Method
This is the gold-standard assay for measuring the catalytic activity of CAs and the potency of their inhibitors.[1]
Experimental Protocol:
-
Reagent Preparation:
-
Buffer: Prepare a 20 mM HEPES or TRIS buffer, pH 7.4, containing a pH indicator (e.g., 0.2 mM phenol red).
-
Enzyme Solution: Prepare a solution of the purified human CA isoform in the assay buffer to a final concentration that gives a measurable catalytic rate.
-
Inhibitor Solutions: Prepare a stock solution of the 4-bromobenzenesulfonamide analog in DMSO and perform serial dilutions in the assay buffer to obtain a range of concentrations.
-
Substrate Solution: Prepare CO₂-saturated water by bubbling CO₂ gas through deionized water.
-
-
Assay Procedure:
-
Load one syringe of a stopped-flow spectrophotometer with the CO₂-saturated water.
-
Load the second syringe with the buffer containing the CA enzyme, pH indicator, and the test inhibitor at a specific concentration (or DMSO for control).
-
Rapidly mix the two solutions in the observation cell.
-
Monitor the change in absorbance of the pH indicator over time at its λ_max as the pH of the solution decreases due to proton production.
-
-
Data Analysis:
-
Calculate the initial rate of the reaction from the linear portion of the absorbance versus time curve.
-
Determine the percentage of inhibition for each inhibitor concentration relative to the uninhibited control.
-
Calculate the IC₅₀ value by fitting the dose-response data to a suitable equation.
-
Convert the IC₅₀ value to the inhibition constant (Kᵢ) using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [S]/K_m), where [S] is the CO₂ concentration and K_m is the Michaelis-Menten constant.
-
Caption: Experimental workflow for the stopped-flow CO₂ hydration assay.
Antimicrobial Susceptibility Testing: Broth Microdilution for MIC Determination
This quantitative method determines the minimum inhibitory concentration (MIC) of an antimicrobial agent required to inhibit the visible growth of a microorganism.[14]
Experimental Protocol:
-
Media Preparation: Prepare Cation-Adjusted Mueller-Hinton Broth (CAMHB).
-
Inoculum Preparation: Prepare a bacterial suspension from a fresh culture to a turbidity equivalent to a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL). Dilute this suspension to achieve a final inoculum of approximately 5 x 10⁵ CFU/mL in the wells.
-
Serial Dilution: In a 96-well microtiter plate, perform two-fold serial dilutions of the 4-bromobenzenesulfonamide analog in CAMHB to obtain a range of concentrations.
-
Inoculation: Add the standardized bacterial inoculum to each well. Include a positive control (bacteria without inhibitor) and a negative control (broth only).
-
Incubation: Incubate the plate at 37°C for 16-20 hours.
-
Result Interpretation: The MIC is the lowest concentration of the compound at which no visible bacterial growth (turbidity) is observed.
Mechanistic Insights: Visualizing the Interaction
Understanding the molecular interactions between 4-bromobenzenesulfonamide analogs and their targets is crucial for rational drug design.
Carbonic Anhydrase IX Signaling in Cancer
Inhibition of CA IX in the tumor microenvironment can disrupt the pH balance, leading to intracellular acidification and reduced cell proliferation and survival.
Caption: Simplified signaling pathway of Carbonic Anhydrase IX in cancer.
Conclusion and Future Directions
The 4-bromobenzenesulfonamide scaffold represents a highly valuable starting point for the development of potent and selective enzyme inhibitors and therapeutic agents. The bromine substituent plays a critical role in modulating the electronic and steric properties of the molecule, thereby influencing its biological activity. The structure-activity relationships discussed in this guide highlight the importance of systematic modifications to the core structure to optimize potency and selectivity for various targets, including carbonic anhydrase isoforms, cancer-related proteins, and bacterial enzymes.
Future research in this area should focus on expanding the library of 4-bromobenzenesulfonamide analogs with diverse substitutions to further probe the chemical space and identify novel compounds with enhanced therapeutic profiles. Co-crystallization studies of these analogs with their respective targets will provide invaluable structural insights for rational drug design. Furthermore, a deeper investigation into the off-target effects and pharmacokinetic properties of these compounds will be crucial for their successful translation into clinical candidates.
References
-
Thibaut, J., et al. (2017). Structure activity relationship and optimization of N-(3-(2-aminothiazol-4-yl)aryl)benzenesulfonamides as anti-cancer compounds against sensitive and resistant cells. Bioorganic & Medicinal Chemistry Letters, 27(10), 2192-2196. [Link]
-
Ilie, C. C., et al. (2013). Ultrahigh Resolution Crystal Structures of Human Carbonic Anhydrases I and II Complexed with “Two-Prong” Inhibitors Reveal the Molecular Basis of High Affinity. Journal of the American Chemical Society, 135(46), 17474–17482. [Link]
-
Kim, C. Y., et al. (2000). Structural analysis of inhibitor binding to human carbonic anhydrase II. Journal of Medicinal Chemistry, 43(13), 2485-2491. [Link]
-
Li, Y., et al. (2022). Design, Synthesis, and Antitumor Activity of a Series of Novel 4-(Aromatic Sulfonyl)-1-oxa-4-azaspiro[4.5]deca-6,9-dien-8-ones. Molecules, 27(19), 6608. [Link]
-
Maresca, A., et al. (2005). Carbonic anhydrase inhibitors: X-ray crystal structure of a benzenesulfonamide strong CA II and CA IX inhibitor bearing a pentafluorophenylaminothioureido tail in complex with isozyme II. Bioorganic & Medicinal Chemistry Letters, 15(7), 1937-1942. [Link]
-
ResearchGate. (n.d.). Structure-activity relationship. [Link]
-
Zain-Alabdeen, A. I., et al. (2022). Synthesis and anticancer activity of new benzensulfonamides incorporating s-triazines as cyclic linkers for inhibition of carbonic anhydrase IX. Scientific Reports, 12(1), 16757. [Link]
-
Alterio, V., et al. (2009). X‐Ray Crystallography of Carbonic Anhydrase Inhibitors and Its Importance in Drug Design. Current Pharmaceutical Design, 15(23), 2724-2738. [Link]
-
Kráľová, J., et al. (1999). A New Routine for the Synthesis of N-substituted-N-(sulfonyl) bromoacetamides with ZnCl2 as a Catalyst. Molecules, 4(8), 238-243. [Link]
-
Lee, J. Y., et al. (2014). Cytotoxicities and Quantitative Structure Activity Relationships of B13 Sulfonamides in HT-29 and A549 Cells. Bulletin of the Korean Chemical Society, 35(10), 2969-2974. [Link]
-
Das, A., et al. (2023). Benzenesulfonamide Analogs: Synthesis, Anti-GBM Activity and Pharmacoprofiling. Molecules, 28(14), 5437. [Link]
-
Das, A., et al. (2023). Benzenesulfonamide Analogs: Synthesis, Anti-GBM Activity and Pharmacoprofiling. Molecules, 28(14), 5437. [Link]
-
Gencer, N., et al. (2008). Antimicrobial activity of some sulfonamide derivatives on clinical isolates of Staphylococus aureus. Annals of Clinical Microbiology and Antimicrobials, 7, 21. [Link]
-
ResearchGate. (2026). Antimicrobial susceptibility testing to evaluate minimum inhibitory concentration values of clinically relevant antibiotics. [Link]
-
Angeli, A., et al. (2023). Diversely N-substituted benzenesulfonamides dissimilarly bind to human carbonic anhydrases: crystall. Journal of Enzyme Inhibition and Medicinal Chemistry, 38(1), 2182098. [Link]
-
ResearchGate. (n.d.). Anticancer activity (IC 50 ) of selected compounds 4 and 13 and.... [Link]
-
Urbonaviciute, G., et al. (2023). Synthesis of Novel Benzenesulfonamide-Bearing Functionalized Imidazole Derivatives as Novel Candidates Targeting Multidrug-Resistant Mycobacterium abscessus Complex. Molecules, 28(7), 3169. [Link]
-
Poczta, W., et al. (2022). Modeling of Anticancer Sulfonamide Derivatives Lipophilicity by Chemometric and Quantitative Structure-Retention Relationships Approaches. Molecules, 27(12), 3965. [Link]
-
El-Sayed, M. T., et al. (2024). Development of N-(4-(1 H-Imidazol-1-yl)phenyl)-4-chlorobenzenesulfonamide, a Novel Potent Inhibitor of β-Catenin with Enhanced Antitumor Activity and Metabolic Stability. Journal of Medicinal Chemistry. [Link]
-
Emery Pharma. (2016). How-to guide: Minimum Inhibitory Concentration (MIC). [Link]
-
Kulkarni, V. M., et al. (2009). Microbiological Evaluation of 4-substituted-imidazolidine Derivatives. Indian Journal of Pharmaceutical Sciences, 71(4), 455–458. [Link]
Sources
- 1. scispace.com [scispace.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. mdpi.com [mdpi.com]
- 4. Structural analysis of inhibitor binding to human carbonic anhydrase II - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Carbonic anhydrase inhibitors: X-ray crystal structure of a benzenesulfonamide strong CA II and CA IX inhibitor bearing a pentafluorophenylaminothioureido tail in complex with isozyme II - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis and anticancer activity of new benzensulfonamides incorporating s-triazines as cyclic linkers for inhibition of carbonic anhydrase IX - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Design, Synthesis, and Antitumor Activity of a Series of Novel 4-(Aromatic Sulfonyl)-1-oxa-4-azaspiro[4.5]deca-6,9-dien-8-ones - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Benzenesulfonamide Analogs: Synthesis, Anti-GBM Activity and Pharmacoprofiling - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchportal.tuni.fi [researchportal.tuni.fi]
- 10. Cytotoxicities and Quantitative Structure Activity Relationships of B13 Sulfonamides in HT-29 and A549 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Development of N-(4-(1 H-Imidazol-1-yl)phenyl)-4-chlorobenzenesulfonamide, a Novel Potent Inhibitor of β-Catenin with Enhanced Antitumor Activity and Metabolic Stability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Microbiological Evaluation of 4-substituted-imidazolidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Antimicrobial activity of some sulfonamide derivatives on clinical isolates of Staphylococus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 14. emerypharma.com [emerypharma.com]
A Comparative Analysis of 4-bromo-N-(tetrahydrofuran-2-ylmethyl)benzenesulfonamide: A Technical Guide for Researchers
This guide provides a comprehensive technical overview and a proposed experimental framework for the statistical analysis of 4-bromo-N-(tetrahydrofuran-2-ylmethyl)benzenesulfonamide. As a novel compound within the esteemed sulfonamide class of molecules, its therapeutic potential remains to be fully elucidated. This document serves as a roadmap for researchers, scientists, and drug development professionals to systematically investigate its biological activities and compare its performance against relevant alternatives.
The benzenesulfonamide scaffold is a cornerstone in medicinal chemistry, renowned for its diverse pharmacological activities.[1] The strategic incorporation of a bromine atom and a tetrahydrofuran-2-ylmethyl moiety onto the core structure of 4-bromo-N-(tetrahydrofuran-2-ylmethyl)benzenesulfonamide suggests the potential for unique interactions with various biological targets. Drawing from the extensive research on analogous sulfonamide derivatives, we hypothesize that this compound may exhibit significant activity as a carbonic anhydrase inhibitor and a potential anticancer agent.[1][2]
This guide will detail the necessary experimental protocols to test these hypotheses, provide a framework for the statistical analysis of the resulting data, and offer a comparative perspective against established compounds.
Proposed Experimental Workflow for the Characterization of 4-bromo-N-(tetrahydrofuran-2-ylmethyl)benzenesulfonamide
The following diagram outlines the proposed workflow for a comprehensive evaluation of the target compound.
Caption: Proposed experimental workflow for the characterization of 4-bromo-N-(tetrahydrofuran-2-ylmethyl)benzenesulfonamide.
Part 1: Synthesis and Physicochemical Characterization
A reliable and reproducible synthesis protocol is fundamental to any experimental investigation. The synthesis of 4-bromo-N-(tetrahydrofuran-2-ylmethyl)benzenesulfonamide can be achieved through a standard nucleophilic substitution reaction between 4-bromobenzenesulfonyl chloride and tetrahydrofuran-2-ylmethanamine.
Experimental Protocol: Synthesis of 4-bromo-N-(tetrahydrofuran-2-ylmethyl)benzenesulfonamide
-
Reaction Setup: To a solution of tetrahydrofuran-2-ylmethanamine (1.0 equivalent) in a suitable solvent such as dichloromethane (DCM) or tetrahydrofuran (THF) in a round-bottom flask, add a base such as triethylamine or pyridine (1.2 equivalents).
-
Addition of Sulfonyl Chloride: Cool the mixture in an ice bath and add a solution of 4-bromobenzenesulfonyl chloride (1.1 equivalents) in the same solvent dropwise over 15-20 minutes.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Workup: Upon completion, quench the reaction with water and extract the product with an organic solvent. Wash the organic layer sequentially with dilute acid (e.g., 1N HCl), water, and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.[2]
-
Characterization: Confirm the structure and purity of the final compound using Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Mass Spectrometry (MS), and Infrared (IR) spectroscopy.[3]
Predicted Physicochemical Properties
Based on the structure and known properties of similar sulfonamides, the following properties can be anticipated.[3][4]
| Property | Predicted Value |
| Molecular Formula | C₁₁H₁₄BrNO₃S |
| Molecular Weight | 324.20 g/mol |
| Appearance | White to off-white solid |
| Solubility | Sparingly soluble in water, soluble in DMSO and DMF |
| ¹H NMR Chemical Shifts | Aromatic protons: ~7.5-7.8 ppm; N-H proton: broad singlet; Tetrahydrofuran protons: ~1.5-4.0 ppm |
| ¹³C NMR Chemical Shifts | Aromatic carbons: ~120-140 ppm; C-Br: ~125 ppm; C-S: ~140 ppm |
| IR Absorption Bands | N-H stretch: ~3200-3300 cm⁻¹; S=O stretches: ~1320-1350 cm⁻¹ and ~1140-1160 cm⁻¹ |
Part 2: Biological Activity Evaluation
The sulfonamide moiety is a well-established pharmacophore known to inhibit carbonic anhydrases and exhibit anticancer properties.[2][5][6] Therefore, the primary focus of the biological evaluation will be on these two areas.
Carbonic Anhydrase Inhibition Assay
Carbonic anhydrases (CAs) are zinc-containing metalloenzymes that play a crucial role in pH regulation.[1] Their inhibition has therapeutic applications in various conditions, including glaucoma and certain types of cancer.[2][7]
Caption: Simplified mechanism of carbonic anhydrase inhibition by sulfonamides.
This assay measures the esterase activity of carbonic anhydrase using p-nitrophenyl acetate (p-NPA) as a substrate.[7][8][9]
-
Reagent Preparation:
-
Assay Buffer: 50 mM Tris-SO₄, pH 7.6.
-
Enzyme Solution: Prepare a stock solution of human carbonic anhydrase II (hCA II) in the assay buffer.
-
Substrate Solution: Prepare a 20 mM stock solution of p-NPA in acetonitrile.
-
Test Compound: Prepare a stock solution of 4-bromo-N-(tetrahydrofuran-2-ylmethyl)benzenesulfonamide in DMSO. Prepare serial dilutions to determine the IC₅₀ value.
-
Positive Control: Use a known CA inhibitor like acetazolamide.[8]
-
-
Assay Procedure (96-well plate format):
-
Add 180 µL of assay buffer to each well.
-
Add 10 µL of the test compound or positive control at various concentrations. For the enzyme control, add 10 µL of DMSO.
-
Add 10 µL of the hCA II solution and incubate for 10 minutes at room temperature.
-
Initiate the reaction by adding 10 µL of the p-NPA substrate solution.
-
Measure the absorbance at 405 nm in kinetic mode for 10-15 minutes at 25°C.
-
-
Data Analysis:
-
Calculate the rate of reaction (ΔAbs/min) from the linear portion of the kinetic curve.
-
Determine the percentage of inhibition for each concentration of the test compound relative to the enzyme control.
-
Plot the percentage of inhibition against the logarithm of the compound concentration and determine the IC₅₀ value using non-linear regression analysis.
-
Anticancer Activity Screening
The cytotoxic effects of 4-bromo-N-(tetrahydrofuran-2-ylmethyl)benzenesulfonamide against various cancer cell lines can be evaluated using the MTT assay.[10]
-
Cell Culture: Culture selected human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer, and HCT116 for colon cancer) in appropriate media supplemented with fetal bovine serum and antibiotics.
-
Cell Seeding: Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Treat the cells with various concentrations of 4-bromo-N-(tetrahydrofuran-2-ylmethyl)benzenesulfonamide (typically ranging from 0.1 to 100 µM) for 48 or 72 hours. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).
-
MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of cell viability against the logarithm of the compound concentration and determine the IC₅₀ value using non-linear regression analysis.
-
Part 3: Statistical Analysis and Comparative Evaluation
Hypothetical Comparative Data
The following table presents a hypothetical dataset to illustrate how the performance of 4-bromo-N-(tetrahydrofuran-2-ylmethyl)benzenesulfonamide (Compound X) can be compared with a standard carbonic anhydrase inhibitor (Acetazolamide) and a standard anticancer drug (Doxorubicin).
| Compound | Target/Assay | IC₅₀ (µM) [Mean ± SD, n=3] |
| Compound X | hCA II | 5.2 ± 0.4 |
| Acetazolamide (Reference)[11] | hCA II | 0.012 ± 0.001 |
| Compound X | MCF-7 | 15.8 ± 1.2 |
| Compound X | A549 | 22.5 ± 2.1 |
| Compound X | HCT116 | 18.3 ± 1.5 |
| Doxorubicin (Reference) | MCF-7 | 0.5 ± 0.05 |
| Doxorubicin (Reference) | A549 | 0.8 ± 0.07 |
| Doxorubicin (Reference) | HCT116 | 0.6 ± 0.04 |
Note: The data presented for "Compound X" is purely hypothetical and for illustrative purposes only.
Conclusion
This technical guide provides a structured and scientifically grounded approach for the comprehensive evaluation of 4-bromo-N-(tetrahydrofuran-2-ylmethyl)benzenesulfonamide. By following the detailed experimental protocols and data analysis framework, researchers can effectively characterize its biological activities and assess its therapeutic potential. The comparative analysis against established standards will provide valuable context for its performance and guide future drug development efforts. The inherent versatility of the sulfonamide scaffold suggests that this novel compound is a promising candidate for further investigation.[5][12]
References
-
Synthesis, Structure and Evaluation of the N-(2-Acetyl-4-(styryl)phenyl)-4-benzenesulfonamide Derivatives for Anticholinesterase and Antioxidant Activities. MDPI. [Link]
-
Synthesis and Structure–Activity Relationship Studies of 4-((2-Hydroxy-3-methoxybenzyl)amino)benzenesulfonamide Derivatives as Potent and Selective Inhibitors of 12-Lipoxygenase. PMC. [Link]
-
Pro-Apoptotic Activity of 1-(4,5,6,7-Tetrabromo-1H-benzimidazol-1-yl)propan-2-one, an Intracellular Inhibitor of PIM-1 Kinase in Acute Lymphoblastic Leukemia and Breast Cancer Cells. MDPI. [Link]
-
4-Bromo-N-(4-fluorophenyl)benzenesulfonamide | Request PDF. ResearchGate. [Link]
-
The synthesis and crystallographic characterization of 4-methylbenzenesulfonamide derivatives. European Journal of Chemistry. [Link]
-
4-Bromobenzenesulfonamide | C6H6BrNO2S | CID 69696. PubChem. [Link]
- US10745392B2 - Benzenesulfonamide compounds and their use as therapeutic agents - Google Patents.
-
Anticancer Potential of Sulfonamide Moieties via In-Vitro and In-Silico Approaches: Comparative Investigations for Future Drug Development. PMC. [Link]
-
The Evolving Role of Sulfonamides in Medicine and Drug Development: A Brief Review. Advanced Journal of Chemistry. [Link]
-
A Review on Sulfonamide Complexes with Metals: Their Pharmacological Potential as Anticancer Drugs. MDPI. [Link]
-
Identification of specific carbonic anhydrase inhibitors via in situ click chemistry, phage-display and synthetic peptide libraries: comparison of the methods and structural study. PMC. [Link]
-
Sulfonamide a Valid Scaffold for Antioxidant Drug Development. Bentham Science Publishers. [Link]
-
Synthesis and Anticancer Activity Assay of Novel Chalcone-Sulfonamide Derivatives. PMC. [Link]
-
Carbonic Anhydrase (CA) Inhibitor Screening Kit (Colorimetric). Assay Genie. [Link]
-
A Colorimetric CO2 Hydration Assay for Facile, Accurate, and Precise Determination of Carbonic Anhydrase Activity. MDPI. [Link]
-
Sulfonamide derivatives: Synthesis and applications. Frontier Research Publication. [Link]
-
Benzenesulfonamide Analogs: Synthesis, Anti-GBM Activity and Pharmacoprofiling. MDPI. [Link]
-
Evaluation of the Anticancer Activity of Sulfonamides and Their Metal Complexes as Promising Therapeutic Agents. ResearchGate. [Link]
-
Profiling Novel Sulfonamide Antitumor Agents with Cell-based Phenotypic Screens and Array-based Gene Expression Analysis. AACR Journals. [Link]
-
Sulfonamide a Valid Scaffold for Antioxidant Drug Development. Bentham Science. [Link]
-
Sulfonamides as a Promising Scaffold in Drug Discovery: An Insightful Review on FDA-Approved Molecules, Synthesis Strategy, Medical Indication, and Their Binding Mode. PubMed. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. 4-Bromobenzenesulfonamide | C6H6BrNO2S | CID 69696 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. ajchem-b.com [ajchem-b.com]
- 6. frontiersrj.com [frontiersrj.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. mdpi.com [mdpi.com]
- 10. Anticancer Potential of Sulfonamide Moieties via In-Vitro and In-Silico Approaches: Comparative Investigations for Future Drug Development - PMC [pmc.ncbi.nlm.nih.gov]
- 11. assaygenie.com [assaygenie.com]
- 12. Sulfonamides as a Promising Scaffold in Drug Discovery: An Insightful Review on FDA-Approved Molecules, Synthesis Strategy, Medical Indication, and Their Binding Mode - PubMed [pubmed.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Benzenesulfonamide Synthesis: A Head-to-Head Comparison
The benzenesulfonamide moiety is a cornerstone of modern medicinal chemistry, forming the structural backbone of a vast array of therapeutic agents, including antibiotics, diuretics, and anticancer drugs.[1][2][3] The efficacy of these molecules is profoundly influenced by the substituents on both the benzene ring and the sulfonamide nitrogen. Consequently, the development of robust, efficient, and versatile synthetic methods is of paramount importance to researchers in drug discovery and development.
This guide provides a head-to-head comparison of the most prevalent and emerging methods for benzenesulfonamide synthesis. We will move beyond simple procedural lists to dissect the underlying chemical principles, offering field-proven insights into the causal relationships between reaction conditions and outcomes. Each method is presented as a self-validating system, complete with detailed protocols, comparative data, and an analysis of its strategic advantages and limitations.
Method 1: The Classical Workhorse - Sulfonylation of Amines with Benzenesulfonyl Chlorides
This is the most traditional and widely employed method for constructing the sulfonamide bond.[1] The strategy is straightforward: a primary or secondary amine undergoes a nucleophilic attack on the electrophilic sulfur atom of a benzenesulfonyl chloride, displacing the chloride ion.
Reaction Mechanism and Causality
The reaction proceeds via a nucleophilic acyl substitution-like mechanism. The amine's lone pair of electrons attacks the sulfur atom, forming a tetrahedral intermediate. The subsequent collapse of this intermediate expels the chloride leaving group. This process generates hydrochloric acid (HCl), which will protonate any available basic species, including the starting amine. To prevent the deactivation of the nucleophile, a base is required to neutralize the HCl as it is formed.
The choice of base is a critical experimental parameter. Organic bases like pyridine or triethylamine (TEA) are commonly used and act as both a catalyst and an acid scavenger.[2][4] Inorganic bases such as sodium or potassium carbonate can also be effective, particularly in aqueous or biphasic systems.[4] The basicity of the amine itself is typically insufficient to drive the reaction to completion.[4]
Caption: Generalized workflow for classical benzenesulfonamide synthesis.
Experimental Protocol: Synthesis of N-Phenylbenzenesulfonamide
This protocol is a representative example of the classical method.
-
Preparation : In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere, dissolve aniline (1.0 eq.) in anhydrous tetrahydrofuran (THF). Cool the flask to 0 °C using an ice bath.[4]
-
Base Addition : Add pyridine (1.1 eq.) dropwise to the stirred solution.
-
Reagent Addition : Add benzenesulfonyl chloride (1.0 eq.) dropwise to the reaction mixture. It is crucial to control the addition rate to manage the exotherm, especially on a larger scale.[5]
-
Reaction : Allow the reaction mixture to slowly warm to room temperature and stir for 4-6 hours. Monitor the reaction's progress using Thin Layer Chromatography (TLC).[2][5]
-
Work-up : Quench the reaction by adding water. Extract the product into an organic solvent like ethyl acetate. Wash the organic layer sequentially with 1M HCl (to remove excess pyridine and aniline), water, and brine.[5]
-
Isolation : Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.
-
Purification : The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the final product.[5]
Method 2: Modern Catalytic Strategies - C-N Cross-Coupling
To overcome the limitations of the classical approach, which often requires the synthesis of reactive sulfonyl chlorides from sulfonic acids using harsh reagents (e.g., SOCl₂, PCl₅), transition-metal-catalyzed cross-coupling reactions have emerged as a powerful alternative.[1] These methods allow for the direct coupling of sulfonic acids or their derivatives with amines under milder conditions.
Key Method: Copper-Catalyzed Chan-Lam Coupling
The Chan-Lam coupling reaction typically involves the use of a copper catalyst to couple an arylboronic acid with an amine or amide. A variation of this reaction allows for the coupling of sulfonamides with aryl halides. More recent advances have focused on the direct coupling of sulfonic acids with amines.
Another significant advancement is the copper-catalyzed coupling of aryl bromides/iodides with sulfonamides. Guo et al. reported that using an amino acid, such as N-methylglycine, as a ligand for the copper(I) catalyst, along with K₃PO₄ as a base in DMF, can generate N-arylsulfonamides in excellent yields (up to 99%).[1]
Caption: Workflow for copper-catalyzed N-arylation of sulfonamides.
Experimental Protocol: Copper-Catalyzed Synthesis of N-Arylsulfonamide
This protocol is based on the work of Guo et al.[1]
-
Preparation : To an oven-dried reaction vessel, add the sulfonamide (1.2 eq.), aryl halide (1.0 eq.), CuI (10 mol%), N,N-dimethylglycine (20 mol%), and K₃PO₄ (2.0 eq.).
-
Reaction : Evacuate and backfill the vessel with an inert gas (e.g., Argon). Add anhydrous DMF as the solvent. Heat the mixture at the appropriate temperature (e.g., 110 °C) for 24 hours.
-
Work-up : After cooling to room temperature, dilute the reaction mixture with ethyl acetate and filter through a pad of Celite.
-
Isolation : Wash the filtrate with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification : Purify the crude product by column chromatography on silica gel to obtain the desired N-arylsulfonamide.
Method 3: Green and Innovative Approaches
In line with the principles of green chemistry, recent research has focused on developing more environmentally benign and efficient methods for sulfonamide synthesis. These approaches aim to reduce waste, minimize the use of hazardous materials, and improve energy efficiency.
Key Strategies and Causality
-
Synthesis in Water : Water is an ideal green solvent. Fokin and coworkers developed a facile method for sulfonamide synthesis in water, often without the need for any other organic solvent, which simplifies workup and reduces environmental impact.[6]
-
Natural Catalysts : In a novel approach, aqueous extracts of orange and banana peels have been used as efficient, non-toxic, and cost-effective catalysts for the reaction between aromatic amines and sulfonyl chlorides, achieving yields exceeding 90%.[7]
-
Energy-Assisted Synthesis : Microwave irradiation and ultrasound can dramatically reduce reaction times from hours to minutes by providing efficient and uniform heating.[8]
-
One-Pot Procedures : These methods combine multiple synthetic steps into a single operation, avoiding the isolation of intermediates. This improves efficiency and reduces waste. One-pot syntheses have been reported for generating complex sulfonamides, such as those containing ureido groups.[9][10] A recent one-pot method involves the decarboxylative chlorosulfonylation of aromatic carboxylic acids followed by amination.[11]
Caption: A one-pot synthesis workflow from carboxylic acids.[11]
Experimental Protocol: Green Synthesis Using Natural Catalyst
This protocol is adapted from a study utilizing fruit peel extracts.[7]
-
Catalyst Preparation : Prepare an aqueous extract of orange or banana peel ash.
-
Reaction Setup : In a 50 mL Erlenmeyer flask, mix the aromatic amine (20 mmol) and benzenesulfonyl chloride (20 mmol).
-
Catalysis : Add 5 mL of the aqueous fruit peel extract to the flask.
-
Reaction : Stir the mixture vigorously at room temperature for 20 minutes using a magnetic stirrer.
-
Isolation : Upon completion, collect the precipitate by filtration and wash it with distilled water.
-
Purification : Recrystallize the product from a water/ethanol solvent system and dry at room temperature.
Head-to-Head Performance Comparison
| Method | Key Reagents | Typical Yield | Reaction Time | Temperature | Key Advantages | Key Disadvantages |
| Classical (from Sulfonyl Chloride) | Amine, Sulfonyl Chloride, Base (Pyridine/TEA) | Good to Excellent (70-99%)[2] | 4-24 hours | 0 °C to RT | Well-established, broad substrate scope, reliable. | Requires pre-synthesis of sulfonyl chloride (often harsh), generates stoichiometric waste.[1] |
| C-N Cross-Coupling (Chan-Lam) | Sulfonamide, Aryl Halide, Cu(I) catalyst, Ligand, Base | Good to Excellent (up to 99%)[1] | 12-24 hours | 80-130 °C | Milder conditions than precursor synthesis, good functional group tolerance. | Catalyst cost, potential for metal contamination, requires inert atmosphere. |
| Green Synthesis (Natural Catalyst) | Amine, Sulfonyl Chloride, Fruit Peel Extract | Excellent (>90%)[7] | 20 minutes | Room Temp. | Environmentally benign, rapid, low cost, simple procedure. | Scope may be limited, catalyst preparation and consistency can be a factor. |
| One-Pot (Decarboxylative) | Aryl Acid, Cu catalyst, SO₂, Amine | Good (50-85%)[11] | ~14 hours | Room Temp. | Uses inexpensive and stable acid starting materials, high atom economy.[11] | Requires specialized reagents (e.g., SO₂) and photochemical setup. |
Conclusion and Strategic Recommendations
The choice of synthetic method for benzenesulfonamides is a strategic decision that depends on the specific goals of the researcher.
-
For reliability and broad applicability in discovery chemistry , the classical sulfonylation of amines with sulfonyl chlorides remains the go-to method. Its predictability and extensive documentation make it a robust choice for synthesizing a wide range of analogs.
-
When functional group tolerance and milder conditions are critical , particularly in late-stage synthesis or with complex molecules, C-N cross-coupling reactions offer a significant advantage, avoiding the harsh conditions often needed to prepare sulfonyl chloride precursors.
-
For process chemistry, scale-up, and initiatives focused on sustainability , the emerging green methodologies are exceptionally promising. The use of aqueous media, natural catalysts, and one-pot procedures can drastically improve the environmental footprint, safety, and efficiency of sulfonamide synthesis. The one-pot decarboxylative method is particularly innovative as it starts from readily available carboxylic acids.[11]
Ultimately, the modern synthetic chemist has a powerful and diverse toolkit for the construction of benzenesulfonamides. By understanding the causality behind each method's experimental parameters and weighing their respective strengths and weaknesses, researchers can select the optimal path to their target molecules, accelerating the pace of discovery and development.
References
-
Vannozzi, G., Vullo, D., Combs, J., et al. (2021). One-Pot Procedure for the Synthesis of Asymmetric Substituted Ureido Benzene Sulfonamides as Effective Inhibitors of Carbonic Anhydrase Enzymes. Journal of Medicinal Chemistry. Available at: [Link]
-
Vannozzi, G., Vullo, D., Combs, J., et al. (2021). One-Pot Procedure for the Synthesis of Asymmetric Substituted Ureido Benzene Sulfonamides as Effective Inhibitors of Carbonic Anhydrase Enzymes. FLORE. Available at: [Link]
-
ResearchGate. (n.d.). Synthesis and Characterization of Benzenesulfonyl Hydrazones and Benzenesulfonamides. Available at: [Link]
-
Ahmed, A. A., et al. (2026). Green Synthesis of Sulfonamide Derivatives Using Natural Catalysts: Evaluation of Antimicrobial and Anticancer Activities. Scientific Reports. Available at: [Link]
-
Arote, R. B., & Kumbhar, A. S. (2013). SYNTHESIS OF NOVEL BENZENESULPHOMIDE DERIVATIVES AND BIOLOGICAL EVALUATION: A REVIEW. International Journal of Pharmaceutical Sciences and Research. Available at: [Link]
-
Nunes, R. J., et al. (2006). Synthesis and Characterization of Benzenesulfonyl Hydrazones and Benzenesulfonamides. Synthetic Communications. Available at: [Link]
- Google Patents. (n.d.). Process for the production of benzenesulfonamides.
-
Mondal, S., & Debnath, S. (2018). Recent advances in synthesis of sulfonamides: A review. Chemistry & Biology Interface. Available at: [Link]
-
ResearchGate. (2024). Synthesis, and in vitro evaluation of benzene sulfonamide derivatives for antimicrobial and disinfectant properties: Part-I. Available at: [Link]
-
The Journal of Organic Chemistry. (2024). Selective N-Alkylation of Aminobenzenesulfonamides with Alcohols for the Synthesis of Amino-(N-alkyl)benzenesulfonamides Catalyzed by a Metal–Ligand Bifunctional Ruthenium Catalyst. Available at: [Link]
-
The Royal Society of Chemistry. (2006). A Facile, Environmentally Benign Sulfonamide Synthesis in Water. Available at: [Link]
-
PubMed. (2024). One-pot synthesis, characterization and antiviral properties of new benzenesulfonamide-based spirothiazolidinones. Available at: [Link]
-
PMC. (n.d.). Construction of Benzenesulfonamide Derivatives via Copper and Visible Light-induced Azides and S(O)2–H Coupling. Available at: [Link]
-
IntechOpen. (2019). Synthesis and Anticancer Evaluation of Benzenesulfonamide Derivatives. Available at: [Link]
-
Ethesis. (2019). Synthesis of Enesulfonamides and Benzoxazolidines through Transition-metal Catalyzed C-N Bond Formation. Available at: [Link]
-
Journal of the American Chemical Society. (2023). One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation. Available at: [Link]
Sources
- 1. iajpr.com [iajpr.com]
- 2. cbijournal.com [cbijournal.com]
- 3. researchgate.net [researchgate.net]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. rsc.org [rsc.org]
- 7. ajgreenchem.com [ajgreenchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. flore.unifi.it [flore.unifi.it]
- 11. pubs.acs.org [pubs.acs.org]
4-bromo-N-(tetrahydrofuran-2-ylmethyl)benzenesulfonamide proper disposal procedures
Operational Guide: Proper Disposal and Waste Management of 4-bromo-N-(tetrahydrofuran-2-ylmethyl)benzenesulfonamide
As drug development pipelines increasingly rely on complex halogenated intermediates, the safe handling and disposal of compounds like 4-bromo-N-(tetrahydrofuran-2-ylmethyl)benzenesulfonamide (CAS: 1260607-48-4) become critical operational mandates. This compound presents a unique triad of disposal challenges: a stable aromatic ring, a halogen (bromine) substituent, and a sulfonamide moiety.
Improper disposal not only violates environmental regulations but also risks the generation of highly toxic polybrominated dioxins and corrosive hydrobromic acid (HBr) upon incomplete combustion. This guide provides a self-validating, step-by-step protocol for the segregation, containerization, and final thermal destruction of this compound, ensuring absolute environmental compliance and laboratory safety.
Chemical Profiling & Causality in Waste Management
Before executing disposal protocols, it is imperative for laboratory personnel to understand why specific pathways are chosen. We do not simply follow rules; we engineer safety based on molecular structure.
-
The Bromine Factor: The 4-bromo substituent strictly classifies this material as Halogenated Organic Waste . Standard incineration temperatures (800–900 °C) are insufficient to break the C-Br bond cleanly and can lead to the synthesis of brominated dioxins and furans. High-temperature incineration (>1100 °C) is mandatory to ensure complete destruction[1][2].
-
The Sulfonamide & THF Moieties: Combustion of the sulfonamide group generates sulfur oxides (SOx) and nitrogen oxides (NOx), while the tetrahydrofuran (THF) derivative adds volatile organic content. Therefore, the destruction facility must be equipped with post-combustion caustic scrubbing systems to neutralize acidic exhaust gases (HBr, SOx, NOx) before atmospheric release[1].
-
Fuel Blending Restrictions: Unlike standard organic solvents, halogenated wastes typically cannot serve as fuel for cement kilns because they do not meet the regulatory requirements for clean combustion without specialized scrubbing infrastructure[3].
Step-by-Step Operational Disposal Protocol
The following methodology establishes a self-validating system where each step ensures the success and safety of the subsequent phase.
Phase 1: Source Segregation (The Most Critical Step)
Causality: Mixing halogenated waste with non-halogenated solvents exponentially increases disposal costs, as the entire mixture must then be treated as halogenated waste[3]. Furthermore, cross-contamination with strong oxidizing agents can trigger exothermic reactions.
-
Isolate the Stream: Dedicate a specific waste stream exclusively for "Halogenated Organic Solids/Solutions." Do not mix this compound with aqueous acidic waste, heavy metals, or non-halogenated flammable solvents[4].
-
Verify Solvent Compatibility: If the compound is in solution (e.g., dissolved in DCM or THF during synthesis), ensure the collection carboy is made of High-Density Polyethylene (HDPE) or PTFE, which are highly resistant to halogenated solvents and THF degradation.
Phase 2: Containerization and Labeling
Causality: Regulatory bodies require immediate hazard identification to protect emergency responders and waste handlers from unknown chemical exposures[5].
-
Primary Containment: Place the solid waste or evaporated residue into a sealable, chemically inert container (e.g., amber glass with a PTFE-lined cap to prevent photodegradation and chemical leaching).
-
Secondary Containment: House the primary container in a secondary bin capable of holding 110% of the primary container's volume to mitigate spill risks.
-
GHS/RCRA Labeling: Affix a label immediately upon the first drop of waste entering the container. The label must explicitly state[5]:
-
Category: "Hazardous Waste - Halogenated Organics"
-
Specific Constituents: "Contains 4-bromo-N-(tetrahydrofuran-2-ylmethyl)benzenesulfonamide"
-
Hazards: "Toxic, Environmental Hazard, Halogenated"
-
Phase 3: Interim Storage and Transport
-
Satellite Accumulation Area (SAA): Store the sealed waste in a designated SAA at or near the point of generation. Ensure the area is well-ventilated and temperature-controlled (below 25 °C).
-
Time Limits: Transfer the waste to a Central Accumulation Area (CAA) within the regulatory timeframe (typically 90 to 180 days depending on your facility's generator status)[5].
-
Manifesting: Utilize a licensed hazardous waste transporter. Ensure the Uniform Hazardous Waste Manifest accurately reflects the halogenated nature of the waste to guarantee it is routed to a permitted high-temperature incinerator, not a standard cement kiln[3].
Phase 4: Final Thermal Destruction (Vendor Auditing)
Causality: Academic and industrial labs rarely destroy their own waste. You must audit your waste management vendor to ensure they utilize the following process for this specific compound class:
-
High-Temperature Rotary Kiln: The waste must be subjected to temperatures exceeding 1100 °C with a minimum gas residence time of 2 seconds to ensure complete molecular dissociation[2].
-
Caustic Scrubbing: The flue gas must pass through a wet scrubber (typically using sodium hydroxide, NaOH) to precipitate bromide and sulfate salts, preventing the release of HBr and SO2 into the atmosphere[1].
Quantitative Parameters for Disposal
To facilitate vendor auditing and internal compliance, the following table summarizes the critical quantitative parameters required for the safe disposal of this compound.
| Parameter | Regulatory/Operational Threshold | Scientific Justification |
| Incinerator Temperature | > 1100 °C | Required to break stable aromatic C-Br bonds and prevent dioxin/furan formation. |
| Gas Residence Time | ≥ 2.0 seconds | Ensures complete thermal oxidation of the THF and sulfonamide moieties. |
| Scrubber pH Target | 8.5 – 9.5 | Optimal alkaline pH for neutralizing HBr, SOx, and NOx combustion byproducts using NaOH. |
| SAA Storage Limit | 55 Gallons (or 1 qt acutely toxic) | RCRA maximum allowable volume in a Satellite Accumulation Area before mandatory transfer. |
| Compatible Materials | HDPE, PTFE, Amber Glass | Prevents solvent leaching (if solvated) and UV-induced degradation. |
Disposal Workflow Visualization
The following diagram illustrates the self-validating lifecycle of 4-bromo-N-(tetrahydrofuran-2-ylmethyl)benzenesulfonamide waste, ensuring chain-of-custody and environmental protection from the benchtop to final destruction.
Figure 1: End-to-end disposal workflow for halogenated sulfonamide waste, from laboratory generation to final thermal destruction.
References
-
Management of Waste - Prudent Practices in the Laboratory National Center for Biotechnology Information (NCBI) URL:[Link]
-
Most solvent waste from US academic labs ends up in the air Chemical & Engineering News (C&EN) URL:[Link]
-
Frequent Questions About Managing Hazardous Waste at Academic Laboratories US Environmental Protection Agency (EPA) URL:[Link]
-
Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes US Environmental Protection Agency (EPA) URL: [Link]
-
Guidelines for PCBs, PCB-Containing Equipment and Waste Disposal Central Power Research Institute (CPRI) URL: [Link]
Sources
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
